6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
Description
The exact mass of the compound 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 664281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASANCDKMGODJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327532 | |
| Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67927-44-0 | |
| Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a halogenated heterocyclic compound belonging to the benzoxazolone class. While the broader family of benzoxazolones has been investigated for various pharmacological activities, specific experimental data on this particular derivative remains scarce in publicly accessible scientific literature. This guide synthesizes the available information regarding its chemical properties and identifies critical data gaps that require further investigation. This molecule is noted as a building block in chemical synthesis, particularly for protein degraders.[1]
Chemical Properties
Based on information from chemical suppliers, the fundamental chemical properties of this compound are summarized below. However, experimentally determined data for several key properties are not currently available.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| CAS Number | 67927-44-0 | [1][2][3] |
| Purity | Typically ≥98% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available | |
| Storage | Room temperature | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Specific experimental data is unavailable.
-
¹³C NMR: Specific experimental data is unavailable.
Infrared (IR) Spectroscopy
Specific experimental data is unavailable.
Mass Spectrometry (MS)
Specific experimental data is unavailable.
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available literature. General synthetic routes for benzoxazolone derivatives often involve the cyclization of corresponding o-aminophenol precursors.
Logical Relationship: General Synthesis of Benzoxazolones
Caption: General synthetic pathway to the benzoxazolone core.
Biological Activity and Mechanism of Action
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
The broader class of benzoxazolone derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[4] Some derivatives have been explored as inhibitors of specific enzymes.[5] However, these findings cannot be directly extrapolated to the 6-bromo-3-methyl substituted analog without dedicated experimental evaluation.
Experimental Protocols
Due to the lack of published research focused specifically on this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation are not available.
Conclusion and Future Directions
This compound is a commercially available chemical entity with established basic identifiers. However, a comprehensive understanding of its chemical and biological properties is severely limited by the absence of published experimental data. To fully characterize this compound and assess its potential for applications in drug discovery and other scientific fields, further research is imperative.
Key areas for future investigation include:
-
Development and publication of a robust and reproducible synthetic protocol.
-
Thorough characterization using modern analytical techniques, including NMR, IR, and mass spectrometry, to provide definitive spectral data.
-
Determination of fundamental physicochemical properties such as melting point, boiling point, and solubility in various solvents.
-
Comprehensive screening for biological activity across a range of relevant assays to identify potential therapeutic applications.
-
If biological activity is identified, subsequent studies to elucidate the mechanism of action and any involved signaling pathways.
The generation of this fundamental data will be crucial for unlocking the potential of this compound for the scientific community.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 67927-44-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS 67927-44-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, spectral data, and its emerging role as a key building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Core Chemical Information
This compound is a brominated derivative of the benzoxazolone scaffold. The presence of the bromine atom at the 6-position provides a strategic handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Physicochemical and Spectral Data
Quantitative data for this compound are summarized in the table below. This information is critical for its identification, purification, and use in subsequent chemical reactions. Spectral data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are foundational for structural confirmation.[1]
| Property | Value | Reference |
| CAS Number | 67927-44-0 | [1] |
| Molecular Formula | C₈H₆BrNO₂ | |
| Molecular Weight | 228.05 g/mol | |
| Appearance | Solid | |
| Boiling Point | >300 °C (Predicted) | |
| Melting Point | 125-129 °C | |
| ¹H NMR | Spectral data available | [1] |
| ¹³C NMR | Spectral data available | [1] |
| IR Spectroscopy | Spectral data available | [1] |
| Mass Spectrometry | Spectral data available | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from the commercially available 5-bromo-2-aminophenol.
Step 1: N-Methylation of 5-Bromo-2-aminophenol
-
Reaction: 5-Bromo-2-aminophenol is reacted with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield 2-amino-5-bromophenyl methyl ether.
-
Detailed Protocol:
-
Dissolve 5-bromo-2-aminophenol (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (2-3 equivalents), to the solution.
-
Slowly add the methylating agent (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromophenyl methyl ether.
-
Step 2: Cyclization to form the Benzoxazolone Ring
-
Reaction: The resulting N-methylated intermediate undergoes cyclization using a carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), to form the this compound.
-
Detailed Protocol:
-
Dissolve 2-amino-5-bromophenyl methyl ether (1 equivalent) in an anhydrous aprotic solvent like dichloromethane or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the carbonylating agent (e.g., triphosgene, 0.4 equivalents, or CDI, 1.1 equivalents) to the cooled solution.
-
If using triphosgene, add a non-nucleophilic base like triethylamine (2.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Application in Targeted Protein Degradation
A significant application of this compound is as a "Protein Degrader Building Block". This positions the molecule as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC typically consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting the two.
This compound can be utilized in the construction of the E3 ligase ligand portion of a PROTAC. The benzoxazolone core is a known scaffold for engaging with certain E3 ligases. The bromine atom on the aromatic ring serves as a convenient attachment point for a linker, which would then be connected to the warhead that targets a specific protein of interest.
Experimental Workflow: Incorporation into a PROTAC
The following outlines a general workflow for utilizing this compound in the synthesis of a PROTAC.
-
Functionalization of the Building Block: The bromine atom of this compound is replaced with a linker precursor. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, with a bifunctional linker molecule.
-
Synthesis of the Warhead: The ligand for the target protein of interest is synthesized separately, often with a complementary functional group for attachment to the linker.
-
Coupling of the Warhead and Linker-E3 Ligase Ligand: The functionalized linker attached to the benzoxazolone core is then coupled to the warhead molecule to form the final PROTAC. This is typically achieved through standard amide bond formation, click chemistry, or other efficient ligation reactions.
-
Purification and Characterization: The resulting PROTAC is purified using techniques such as HPLC, and its structure is confirmed by NMR and mass spectrometry.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is limited in publicly accessible literature, the benzoxazolone scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of benzoxazolone have been reported to exhibit:
-
Anticancer properties: By targeting various pathways involved in cell proliferation and survival.
-
Anti-inflammatory effects: Through the modulation of inflammatory mediators.
-
Antimicrobial activity: Showing efficacy against a range of bacteria and fungi.
-
Neuroprotective effects: Demonstrating potential in models of neurodegenerative diseases.
The application of this compound in targeted protein degradation opens up new avenues for therapeutic intervention. By enabling the creation of PROTACs that can specifically eliminate disease-causing proteins, this building block contributes to a revolutionary approach in drug discovery that goes beyond simple inhibition to achieve complete protein removal.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its chemical structure, featuring a reactive bromine handle on a biologically active benzoxazolone core, makes it particularly well-suited for the synthesis of complex molecules, including the next generation of therapeutics based on targeted protein degradation. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences. Further investigation into the specific biological targets and therapeutic applications of derivatives of this compound is warranted and represents an exciting area of future research.
References
Elucidation of the Molecular Architecture: A Technical Guide to 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key identifiers, physicochemical properties, a putative synthesis protocol, and predicted spectroscopic data for this molecule. The information is presented to facilitate further research and application development.
Compound Identification and Physicochemical Properties
This compound is a brominated derivative of the benzoxazolone core, featuring a methyl group at the 3-position of the oxazole ring. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67927-44-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₆BrNO₂ | [1][3][6] |
| Molecular Weight | 228.05 g/mol | [1][6] |
| IUPAC Name | 6-bromo-3-methyl-1,3-benzoxazol-2-one | [1] |
| Synonyms | 6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, 6-bromo-N-methylbenzoxazolone | [1] |
| Appearance | Off-white powder | [3] |
| Melting Point | 147°C to 151°C | [3] |
| Purity | ≥97% | [3][6] |
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the N-methylation of the corresponding precursor, 6-bromobenzo[d]oxazol-2(3H)-one.[8]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Procedure:
-
Dissolution: To a solution of 6-bromobenzo[d]oxazol-2(3H)-one (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Methylation: Add iodomethane (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Spectroscopic Data for Structure Elucidation
While specific experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | Ar-H (H-4) |
| ~7.25 | dd | 1H | Ar-H (H-5) |
| ~7.05 | d | 1H | Ar-H (H-7) |
| ~3.40 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C=O (C-2) |
| ~143.0 | Ar-C (C-7a) |
| ~131.0 | Ar-C (C-3a) |
| ~127.0 | Ar-CH (C-5) |
| ~116.0 | Ar-C (C-6) |
| ~112.0 | Ar-CH (C-4) |
| ~110.0 | Ar-CH (C-7) |
| ~28.5 | N-CH₃ |
Infrared (IR) Spectroscopy
A commercial supplier confirms that the infrared spectrum of the compound conforms to its structure.[3] Key expected vibrational frequencies are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | C=O stretching (lactam) |
| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching |
| ~700-900 | Strong | C-H out-of-plane bending (aromatic) |
| ~600-700 | Medium | C-Br stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 227/229 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 199/201 | Loss of CO |
| 184/186 | Loss of CO and CH₃ |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, the benzoxazolone scaffold is a well-established pharmacophore with a broad range of biological activities.[9][10][11][12]
Derivatives of benzoxazolone have been reported to exhibit:
-
Antimicrobial and Antifungal Activity: Many benzoxazolone derivatives have shown potent activity against various strains of bacteria and fungi.[9][12]
-
Anticancer Activity: Certain substituted benzoxazolones have demonstrated cytotoxic properties against various cancer cell lines.[9]
-
Enzyme Inhibition: This class of compounds has been investigated for the inhibition of various enzymes. For instance, some derivatives have been identified as inhibitors of chromodomain protein CDYL, which is involved in epigenetic regulation.[13]
The introduction of a bromine atom at the 6-position and a methyl group at the 3-position could modulate the pharmacokinetic and pharmacodynamic properties of the parent benzoxazolone core, potentially leading to novel biological activities.
Figure 2: Potential biological relevance of this compound.
Further research is warranted to explore the specific biological targets and signaling pathways affected by this particular compound to unlock its full therapeutic potential.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | 67927-44-0 [chemicalbook.com]
- 3. 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 67927-44-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. calpaclab.com [calpaclab.com]
- 7. labware-shop.com [labware-shop.com]
- 8. 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS#: 67927-44-0 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazolone synthesis [organic-chemistry.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS No. 67927-44-0). The structural elucidation of this molecule is critical for its application in medicinal chemistry and drug development, necessitating a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While a complete set of publicly available experimental spectra is not consolidated in a single source, this document compiles available data, predicted spectral characteristics based on analogous compounds, and detailed experimental protocols to support research and development activities.
Data Presentation
The spectroscopic data for this compound are summarized below. The expected values are derived from the chemical structure and comparison with closely related analogs, such as 6-bromo-2-(2-nitrophenyl)-benzoxazole.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Multiplet | 2H | Aromatic protons (H-5, H-7) |
| ~7.1 - 7.3 | Doublet | 1H | Aromatic proton (H-4) |
| ~3.4 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | Carbonyl carbon (C=O) |
| ~143 | Aromatic carbon (C-7a) |
| ~130 | Aromatic carbon (C-3a) |
| ~128 | Aromatic carbon (C-5) |
| ~125 | Aromatic carbon (C-7) |
| ~115 | Aromatic carbon (C-6, C-Br) |
| ~110 | Aromatic carbon (C-4) |
| ~28 | Methyl carbon (-CH₃) |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopic Data
A specification sheet from a commercial supplier indicates that the infrared spectrum of this compound conforms to its structure. The characteristic absorption bands are expected in the following regions:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1750 - 1780 | Strong | C=O stretch (cyclic ester/lactone) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 - 1300 | Strong | C-N stretch |
| ~1000 - 1100 | Strong | C-O stretch |
| ~2900 - 3000 | Medium | C-H stretch (methyl) |
| ~3000 - 3100 | Medium | C-H stretch (aromatic) |
| ~600 - 800 | Medium-Strong | C-Br stretch |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.
| m/z | Relative Intensity | Assignment |
| 227/229 | ~1:1 | [M]⁺, [M+2]⁺ (Molecular ion peak) |
| 199/201 | Variable | [M - CO]⁺ |
| 184/186 | Variable | [M - CO - CH₃]⁺ |
| 104 | Variable | [M - Br - CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of the solid compound is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is ionized by a beam of electrons (usually at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the bromination of benzo[d]oxazol-2(3H)-one, followed by the N-methylation of the resulting intermediate. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
I. Synthesis Pathway Overview
The principal synthetic route to this compound is a sequential two-step process. The first step involves the electrophilic bromination of the commercially available starting material, benzo[d]oxazol-2(3H)-one. This reaction selectively introduces a bromine atom at the 6-position of the benzoxazolone ring. The subsequent step is the N-methylation of the intermediate, 6-bromobenzo[d]oxazol-2(3H)-one, to yield the final product.
The overall reaction scheme is as follows:
Caption: Overall synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 6-Bromobenzo[d]oxazol-2(3H)-one
This procedure outlines the bromination of benzo[d]oxazol-2(3H)-one.
Materials:
-
Benzo[d]oxazol-2(3H)-one
-
Glacial Acetic Acid
-
Bromine
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve benzo[d]oxazol-2(3H)-one (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitate formed is collected by vacuum filtration and washed with cold water.
-
To remove any unreacted bromine, the crude product is washed with a 10% sodium thiosulfate solution until the color of bromine is no longer visible.
-
The solid is then washed with deionized water and dried under vacuum to afford 6-bromobenzo[d]oxazol-2(3H)-one.
Step 2: Synthesis of this compound
This procedure details the N-methylation of 6-bromobenzo[d]oxazol-2(3H)-one.
Materials:
-
6-Bromobenzo[d]oxazol-2(3H)-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of 6-bromobenzo[d]oxazol-2(3H)-one (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
III. Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Benzo[d]oxazol-2(3H)-one (Starting Material) | C₇H₅NO₂ | 135.12 | - | 138-141 |
| 6-Bromobenzo[d]oxazol-2(3H)-one (Intermediate) | C₇H₄BrNO₂ | 214.02 | 85-95 | 230-234 |
| This compound (Final Product) | C₈H₆BrNO₂ | 228.05 | 70-85 | Not Available |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide on the Potential Mechanisms of Action of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Based on Analogous Benzoxazole Derivatives
Disclaimer: Direct experimental data on the mechanism of action for 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is not extensively available in public literature. This guide synthesizes findings from studies on structurally related benzoxazole derivatives to provide a comprehensive overview of potential biological activities and mechanisms for researchers, scientists, and drug development professionals. The activities described herein are attributed to analogous compounds and should be experimentally verified for this compound.
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive effects.[1][2][3][4] The biological activity of these compounds is often attributed to their ability to interact with specific protein targets, thereby modulating key signaling pathways involved in disease pathogenesis.
Potential Mechanisms of Action
Based on the activities of related compounds, the potential mechanisms of action for this compound can be categorized into several key areas:
-
Kinase Inhibition: A significant number of benzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[5][6][7]
-
Immunomodulation: Certain benzoxazole derivatives have demonstrated the ability to modulate immune responses, particularly by affecting T-cell proliferation and cytokine signaling.[8]
-
Epigenetic Regulation: Emerging research has implicated benzoxazole-containing compounds in the regulation of epigenetic mechanisms through the inhibition of chromatin-associated proteins.
Kinase Inhibition
Several benzoxazole derivatives have been shown to target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases involved in cancer and inflammatory diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met Inhibition
A series of piperidinyl-based benzoxazole derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, two RTKs that play essential roles in tumor angiogenesis, growth, and metastasis.[5] Compound 11b (a p-fluorophenyl derivative) from this series exhibited potent inhibition of both kinases and demonstrated selective cytotoxicity against breast cancer cells.[5]
Table 1: Kinase Inhibitory Activity of Representative Benzoxazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 5a | VEGFR-2 | 0.145 | [5] |
| c-Met | 0.181 | [5] | |
| 5g | VEGFR-2 | 0.970 | [5] |
| c-Met | 1.885 | [5] | |
| 11b | VEGFR-2 | 0.057 | [5] |
| c-Met | 0.181 | [5] | |
| 12l | VEGFR-2 | 0.097 | [9] |
Mechanistically, these inhibitors are proposed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MY166032A - Benzoxazole kinase inhibitors and methods of use - Google Patents [patents.google.com]
- 8. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Guide: Solubility Profile of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological screening. This document outlines the theoretical solubility profile, detailed experimental protocols for solubility determination, and a logical workflow for these assessments.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar oxazolone core. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Capable of hydrogen bonding, but the overall non-polar character may limit high solubility. |
| Non-polar | Hexane, Toluene, Diethyl ether | Low to Insoluble | The molecule's polarity is likely too high for significant dissolution in non-polar environments. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are often effective for compounds of this type. |
Experimental Protocols for Solubility Determination
Precise solubility must be determined empirically. The following protocols describe standard methods for qualitative and semi-quantitative solubility assessment.
2.1. General Qualitative Solubility Test (Shake-Flask Method)
This method provides a straightforward way to determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Test tubes or small vials
-
A range of organic solvents (e.g., water, hexane, ethanol, acetone, DCM, DMSO)
-
Vortex mixer or shaker
-
Spatula and analytical balance
Procedure:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Addition of Compound: Accurately weigh and add a small, known amount of the compound (e.g., 1-5 mg) into each test tube.
-
Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the corresponding test tube.
-
Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).[1]
-
Observation: Allow the mixture to stand and observe. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.[1] For a more standardized assessment, solubility can be categorized based on the amount of solvent required to dissolve a set mass of the solute.
2.2. Acid-Base Solubility Classification
This flowchart-based approach helps to classify the compound based on its acidic or basic functional groups, which influences its solubility in aqueous solutions of different pH.[2][3][4]
Materials:
-
Compound to be tested
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Test tubes
Procedure:
-
Water Solubility: Test the compound's solubility in water as described in protocol 2.1. If it is water-soluble, its acidity or basicity can be checked with litmus paper.[2][3]
-
Base Solubility (NaOH): If the compound is water-insoluble, test its solubility in 5% NaOH. Solubility indicates the presence of an acidic functional group (e.g., phenol or carboxylic acid).[4]
-
Weak Base Solubility (NaHCO₃): If soluble in NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base suggests a stronger acid, like a carboxylic acid.[2][4]
-
Acid Solubility (HCl): If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[2][3][4]
-
Strong Acid Solubility (H₂SO₄): If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid is tested. Solubility in H₂SO₄ is characteristic of compounds containing neutral functional groups with heteroatoms (like ethers, esters, ketones, and amides) or unsaturation (alkenes, alkynes).[4]
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the systematic determination of a compound's solubility profile, incorporating the acid-base classification tests.
Caption: Workflow for solubility-based classification of an organic compound.
References
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: A Technical Guide for Drug Development Professionals
Introduction
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with inferred methodologies for its synthesis and analysis based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this and similar molecules.
Core Physical and Chemical Characteristics
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [Vendor Information] |
| Molecular Weight | 228.04 g/mol | [Vendor Information] |
| CAS Number | 67927-44-0 | [Vendor Information] |
| Appearance | Likely a solid | [Inference from related compounds] |
| Purity | Typically ≥98% | [Vendor Information] |
Note: Properties such as melting point, boiling point, and solubility have not been definitively reported for this specific compound. The melting point of the related compound, 6-Bromo-2-methylbenzoxazole, is 44-49 °C. For the isomeric 6-Bromo-5-chlorobenzo[d]oxazol-2(3H)-one, a melting point of 193-195 °C has been reported.
Potential Biological Significance and Applications
The benzoxazolone core is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4]
c-Met Kinase Inhibition: Derivatives of benzo[d]oxazol-2(3H)-one are being actively investigated as potent inhibitors of the c-Met kinase receptor.[5] The c-Met signaling pathway is a critical driver in cell proliferation, migration, and invasion, and its dysregulation is implicated in numerous cancers. The structural features of this compound make it a candidate for further investigation within this therapeutic area.
Protein Degradation: The benzoxazolone moiety also serves as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. As a readily functionalizable scaffold, this compound could be a valuable intermediate in the synthesis of novel protein degraders.
Experimental Protocols (Inferred)
Due to the absence of specific published protocols for this compound, the following methodologies are inferred from established procedures for analogous compounds.
Synthesis
A plausible synthetic route to this compound involves two main strategies:
1. N-Methylation of 6-Bromobenzo[d]oxazol-2(3H)-one:
This is a common method for the synthesis of N-substituted benzoxazolones.[1]
-
Step 1: Synthesis of 6-Bromobenzo[d]oxazol-2(3H)-one: This intermediate can be prepared via the cyclocondensation of 4-bromo-2-aminophenol with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI).
-
Step 2: N-Methylation: The 6-bromobenzoxazolone intermediate is then deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, THF). Subsequent reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate) yields the final product.
2. Cyclization of a Precursor:
An alternative approach involves the cyclization of a pre-methylated precursor.
-
Step 1: Synthesis of 4-Bromo-2-(methylamino)phenol: This intermediate can be synthesized through various routes, including the reduction of a corresponding nitro compound or the direct amination of a phenol derivative.
-
Step 2: Cyclization: The 4-bromo-2-(methylamino)phenol is then reacted with a carbonylating agent (e.g., CDI, phosgene) to induce intramolecular cyclization and form the benzoxazolone ring.
Illustrative Synthetic Workflow:
Caption: Plausible synthetic routes to this compound.
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the oxazolone ring, the carbons of the benzene ring, and the N-methyl carbon.
Mass Spectrometry (MS):
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.04 g/mol ). A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8][9]
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the cyclic carbamate, typically in the range of 1750-1800 cm⁻¹, as well as bands corresponding to the aromatic C-H and C=C stretching vibrations.
Illustrative Analytical Workflow:
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 蛋白質降解器組件 [sigmaaldrich.com]
- 7. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
A Theoretical and Computational Scrutiny of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and its chemical analogs. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document extrapolates from computational analyses of structurally related benzoxazolone derivatives to present a robust framework for its in-silico investigation. This paper will detail common computational protocols, present representative quantitative data in structured tables, and visualize typical experimental and logical workflows using Graphviz diagrams. The content herein is intended to serve as a foundational resource for researchers engaging in the molecular modeling, quantum chemical calculations, and drug design of novel benzoxazolone-based compounds.
Introduction to the Theoretical Study of Benzoxazolones
The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Theoretical and computational studies, such as molecular modeling and quantum chemical calculations, are indispensable tools for understanding the structure-activity relationships (SAR) of these compounds.[1] These in-silico methods provide profound insights into molecular geometries, electronic properties, and intermolecular interactions, thereby guiding the rational design of novel therapeutic agents.[5][6][7]
This guide focuses on the theoretical examination of this compound, a representative member of this class. The methodologies and data presented are synthesized from published computational studies on analogous benzoxazolone and benzoxazole derivatives, establishing a predictive framework for the target molecule.
Computational Methodologies and Protocols
The in-silico analysis of benzoxazolone derivatives typically employs a multi-tiered approach, ranging from molecular mechanics to sophisticated quantum chemical calculations. These methods are often used in concert to provide a holistic understanding of the molecule's behavior at an atomic level.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][8] This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Typical Experimental Protocol for Molecular Docking:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 3D structure of the benzoxazolone derivative is generated and optimized using a suitable force field. Partial charges are assigned to the atoms.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the protein's active site. The program scores different poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules.[9]
Typical Protocol for DFT Calculations:
-
Geometry Optimization: The initial 3D structure of the benzoxazolone derivative is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculations: Various electronic properties are computed, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment, and molecular electrostatic potential (MEP) maps. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Quantitative Data Presentation
The following tables summarize representative quantitative data that would be generated from theoretical studies of a benzoxazolone derivative, based on published data for analogous compounds.
Table 1: Representative Molecular Docking Results for a Benzoxazolone Derivative with a Target Protein
| Parameter | Value | Unit |
| Binding Affinity (ΔG) | -8.5 | kcal/mol |
| Inhibition Constant (Ki) | 0.5 | µM |
| Number of Hydrogen Bonds | 3 | - |
| Key Interacting Residues | TYR234, SER156, LEU89 | - |
Table 2: Representative Quantum Chemical Properties of a Benzoxazolone Derivative (DFT/B3LYP/6-31G)*
| Property | Value | Unit |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
| Dipole Moment | 3.5 | Debye |
| Total Energy | -1250.34 | Hartrees |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate typical workflows and conceptual relationships in the theoretical study of benzoxazolone derivatives.
Conclusion
References
- 1. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from the commercially available 4-bromo-2-nitrophenol.
Introduction
This compound is a heterocyclic compound of interest in the synthesis of various biologically active molecules. The benzoxazolone core is a privileged scaffold in drug discovery, known to exhibit a wide range of pharmacological activities. This protocol outlines a reliable and reproducible method for the preparation of this specific derivative, suitable for laboratory-scale synthesis.
Synthetic Pathway Overview
The synthesis proceeds in three main stages, starting with the reduction of 4-bromo-2-nitrophenol to 2-amino-4-bromophenol. This intermediate is then cyclized to form 6-bromobenzo[d]oxazol-2(3H)-one, which is subsequently N-methylated to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromophenol
This procedure outlines the reduction of 4-bromo-2-nitrophenol to 2-amino-4-bromophenol.
Materials:
-
4-Bromo-2-nitrophenol
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Celite®
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-nitrophenol (1.0 eq) in a suitable solvent mixture such as ethanol and ethyl acetate.
-
Carefully add 10% Pd/C (0.1 eq) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with ethanol and ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 2-amino-4-bromophenol. The product can be used in the next step without further purification if desired purity is achieved.
Step 2: Synthesis of 6-Bromobenzo[d]oxazol-2(3H)-one
This protocol describes the cyclization of 2-amino-4-bromophenol to form the benzoxazolone ring.
Materials:
-
2-Amino-4-bromophenol
-
Triphosgene
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-amino-4-bromophenol (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 eq) in the same anhydrous solvent.
-
Add the triphosgene solution dropwise to the cooled solution of the aminophenol and base.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 6-bromobenzo[d]oxazol-2(3H)-one.
Step 3: Synthesis of this compound
This final step involves the N-methylation of the benzoxazolone intermediate.
Materials:
-
6-Bromobenzo[d]oxazol-2(3H)-one
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 6-bromobenzo[d]oxazol-2(3H)-one (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Continue stirring at room temperature or heat to reflux if necessary, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromo-2-nitrophenol | 10% Pd/C, H₂ | 2-Amino-4-bromophenol | ~95 | >95 |
| 2 | 2-Amino-4-bromophenol | Triphosgene, TEA | 6-Bromobenzo[d]oxazol-2(3H)-one | 80-90 | >98 |
| 3 | 6-Bromobenzo[d]oxazol-2(3H)-one | CH₃I, K₂CO₃ | This compound | 85-95 | >99 |
Note: Yields and purities are approximate and may vary depending on reaction scale and optimization.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Synthesis of Benzoxazolone Derivatives: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various benzoxazolone derivatives. Benzoxazolone and its analogues are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The protocols outlined below describe common and effective methods for the preparation of the benzoxazolone core and its subsequent functionalization.
I. Synthetic Methodologies
The synthesis of benzoxazolone derivatives typically involves two key stages: the formation of the core benzoxazolone ring system and the subsequent derivatization at various positions.
Synthesis of the Benzoxazolone Core
A common and efficient method for constructing the benzoxazolone core is through the cyclization of 2-aminophenols with a carbonyl source.
Method 1: Cyclization of 2-Aminophenol with Urea
This method provides a straightforward route to the parent 2(3H)-benzoxazolone.
Experimental Protocol: Synthesis of 5-methyl-2(3H)-benzoxazolone
Materials:
-
5-methyl-2-aminophenol
-
Urea
-
Oil bath
-
Reaction flask
Procedure:
-
Combine equimolar amounts of 5-methyl-2-aminophenol and urea in a reaction flask.
-
Heat the mixture in an oil bath according to previously reported methods.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by recrystallization to obtain 5-methyl-2(3H)-benzoxazolone.
Method 2: Reductive Cyclization of 2-Nitrophenols
Experimental Protocol: Reductive Cyclization using Elemental Sulfur
Materials:
-
2-Nitrophenol
-
Arylacetic acid
-
Elemental sulfur
-
N-methylpiperidine
-
Sealed pressure vessel
Procedure:
-
In a sealed pressure vessel, combine 2-nitrophenol (1.0 mmol), arylacetic acid (1.5 mmol), elemental sulfur (3.0 mmol), and N-methylpiperidine (2.0 mmol).
-
Heat the reaction mixture under pressure.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and purify the product by flash column chromatography.
Derivatization of the Benzoxazolone Core
The synthesized benzoxazolone core can be further modified at the nitrogen (N-3), the benzene ring (C-6), or other available positions to generate a library of derivatives.
Method 3: N-Alkylation of 2(3H)-Benzoxazolone
N-alkylation is a common strategy to introduce various substituents, which can significantly modulate the biological activity of the parent compound.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
2(3H)-Benzoxazolone or its derivative
-
Appropriate alkyl halide (e.g., α-bromo-4-substituted acetophenone)
-
Sodium salt of the benzoxazolone (prepared in situ with a base like NaOH)
-
Ethanol or another suitable solvent
Procedure:
-
Prepare the sodium salt of the 2(3H)-benzoxazolone by reacting it with an equimolar amount of a suitable base (e.g., NaOH) in ethanol.
-
To this solution, add an equimolar amount of the desired alkyl halide.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Method 4: Acylation at the C-6 Position
Friedel-Crafts acylation can be employed to introduce acyl groups onto the benzene ring of the benzoxazolone scaffold, typically at the C-6 position.
Experimental Protocol: Synthesis of 6-Acyl-2(3H)-benzoxazolones
Materials:
-
2(3H)-Benzoxazolone
-
Appropriate carboxylic acid (e.g., difluorobenzoic acid)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a reaction flask, mix 2(3H)-benzoxazolone with the desired carboxylic acid in polyphosphoric acid.
-
Heat the mixture at a high temperature (e.g., 140–160°C).
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Method 5: Mannich Reaction for Piperazine-bearing Derivatives
The Mannich reaction is a useful method for introducing aminomethyl groups, such as piperazine moieties, which are often found in pharmacologically active compounds.
Experimental Protocol: Synthesis of 5-fluoro-3-(piperazin-1-ylmethyl)benzoxazol-2(3H)-one Derivatives
Materials:
-
5-Fluoro-2(3H)-benzoxazolone
-
Equimolar quantity of a selected piperazine derivative
-
Formalin (37%)
-
Methanol
Procedure:
-
Dissolve 5-fluoro-2(3H)-benzoxazolone (15 mmol) and an equimolar amount of the chosen piperazine derivative in 20 mL of methanol.[2]
-
Add formalin (37%) to the reaction mixture.[2]
-
Reflux the mixture for 2 hours.[2]
-
After the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.[2]
-
Collect the precipitate by vacuum filtration.[2]
-
Purify the solid product by recrystallization from a suitable solvent.[2]
II. Data Presentation
The following tables summarize the quantitative data for representative benzoxazolone derivatives, including their synthesis yields and biological activities.
Table 1: Synthesis and Characterization of Selected Benzoxazolone Derivatives
| Compound ID | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) |
| 3d | N-Alkylation | 5-methyl-2(3H)-benzoxazolone, α-bromo-4-chloroacetophenone | 56 | 164 |
| 3e | N-Alkylation | 6-(2,5-difluorobenzoyl)-2(3H)-benzoxazolone, α-bromo-4-bromoacetophenone | - | - |
Data for compound 3d sourced from[3].
Table 2: Anti-inflammatory and Analgesic Activity of Benzoxazolone Derivatives
| Compound ID | Biological Activity | Assay | IC50 (µM) or % Inhibition | Reference Compound |
| 2h | Anti-inflammatory | NO Production Inhibition | 17.67 | Celecoxib |
| 2h | Anti-inflammatory | IL-6 Production Inhibition | 8.61 | Celecoxib |
| 3c | Anti-inflammatory | IL-6 Inhibition | 10.14 ± 0.08 | - |
| 3d | Anti-inflammatory | IL-6 Inhibition | 5.43 ± 0.51 | - |
| 3g | Anti-inflammatory | IL-6 Inhibition | 5.09 ± 0.88 | - |
| 3e | Analgesic | Acetic acid writhing test | 41.7% inhibition | Aspirin |
| 19 | Analgesic (MAGL inhibitor) | MAGL Inhibition | 0.0084 | - |
| 20 | Analgesic (MAGL inhibitor) | MAGL Inhibition | 0.0076 | - |
Data sourced from[4][5][6][7].
III. Signaling Pathways and Experimental Workflows
Signaling Pathway
Benzoxazolone derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such pathway is the MAPK-NF-κB/iNOS pathway. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various interleukins.[4]
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can Piperazine-Bearing Fluoro-Benzoxazolone Derivatives Be a Chronotherapeutic Solution for Pain Management? [chronobiologyinmedicine.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase [mdpi.com]
Application Notes and Protocols: 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazolone class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. In the context of oncology, benzoxazolone derivatives have emerged as promising scaffolds for the development of novel anticancer agents. These compounds have been shown to target a range of cancer-related biological pathways, demonstrating the potential for this chemical class in cancer therapy.
While direct and extensive studies on this compound are not widely published, the broader class of benzo[d]oxazol-2(3H)-one derivatives has been investigated for its anticancer properties. Notably, these derivatives have been identified as inhibitors of key signaling molecules implicated in tumorigenesis, such as Traf2- and Nck-interacting kinase (TNIK) in the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[1] Furthermore, related bromo-substituted heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines, underscoring the potential of the bromo-benzoxazolone scaffold.
These application notes provide an overview of the potential applications of this compound in anticancer drug discovery, based on data from structurally related compounds. Detailed protocols for the initial screening and characterization of this compound are also provided to guide researchers in their investigations.
Potential Applications
-
Lead Compound for Kinase Inhibitor Development: The benzo[d]oxazol-2(3H)-one scaffold has been successfully utilized to develop potent kinase inhibitors.[1] this compound can serve as a foundational structure for the synthesis of a library of analogs aimed at targeting specific kinases involved in cancer progression.
-
Probe for Wnt Signaling Pathway Research: Given that derivatives of benzo[d]oxazol-2(3H)-one have been shown to inhibit TNIK, a key component of the Wnt signaling pathway, this compound could be a valuable tool for studying the intricacies of this pathway and its role in cancer.[1]
-
Cytotoxic Agent Screening: The presence of the bromo-substituent on the benzoxazolone core suggests potential for cytotoxic activity against a panel of cancer cell lines. This compound can be included in high-throughput screening campaigns to identify novel cytotoxic agents.
Quantitative Data Summary of Related Compounds
The following table summarizes the in vitro anticancer activity of various benzo[d]oxazol-2(3H)-one derivatives and other structurally related compounds against several cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.
| Compound Class | Specific Compound Example | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[d]oxazol-2(3H)-one Derivative | Compound 8g | TNIK | - | 0.050 | [1] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative | Compound 14b | Not Specified | A549 (Lung) | 7.59 ± 0.31 | |
| 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative | Compound 14c | Not Specified | A549 (Lung) | 18.52 ± 0.59 | |
| 1,3-Oxazole Derivative | Most Promising Compound | Tubulin | Hep-2 | 60.2 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
This compound
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete growth medium.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis for Wnt Signaling Pathway Inhibition
This protocol is designed to investigate if this compound inhibits the Wnt signaling pathway by assessing the expression levels of key pathway proteins.
Materials:
-
HCT-116 cells (or another relevant cell line with active Wnt signaling)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling with a loading buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).
-
Analyze the changes in the expression of Wnt signaling target proteins (β-catenin, c-Myc, Cyclin D1) upon treatment with the compound.
-
Visualizations
Caption: A generalized workflow for the evaluation of this compound as a potential anticancer agent.
Caption: A diagram illustrating the potential mechanism of action via inhibition of the Wnt signaling pathway.
References
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one as a key intermediate in the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. The protocols and data presented herein are based on established synthetic methodologies for related compounds and serve as a guide for the strategic application of this versatile building block.
Introduction
This compound is a valuable heterocyclic compound featuring a benzoxazolone core. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. The methyl group at the 3-position enhances its solubility in organic solvents and can influence the conformational properties of the final products. This intermediate is of particular interest in the synthesis of kinase inhibitors and other biologically active compounds.
Application: Intermediate in the Synthesis of c-Met Kinase Inhibitors
The benzo[d]oxazol-2(3H)-one scaffold is a key pharmacophore in a variety of potent and selective c-Met kinase inhibitors.[1] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is implicated in the development and progression of numerous human cancers. The synthesis of novel c-Met inhibitors often involves the elaboration of a central heterocyclic core, and this compound serves as an ideal starting point for introducing diversity at the 6-position, a region often critical for target engagement and selectivity.
A common synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to append aryl or heteroaryl moieties to the benzoxazolone core. This approach allows for the systematic exploration of the chemical space around the scaffold to optimize the pharmacological properties of the final compounds.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. This protocol is adapted from established procedures for similar substrates and should be optimized for specific arylboronic acids.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 6-Aryl-3-methylbenzo[d]oxazol-2(3H)-one.
Data Presentation:
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions on similar bromo-substituted heterocyclic substrates. Actual yields for the reaction with this compound will vary depending on the specific arylboronic acid and reaction conditions used.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 75-85 |
Visualizations
Logical Workflow for c-Met Inhibitor Synthesis
References
Application Notes and Protocols for 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazolone class. While specific biological data for this exact molecule is limited in publicly available literature, the benzoxazolone scaffold is a well-recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including potent and selective inhibition of key cellular targets. This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds and offers detailed protocols for assessing these potential activities.
Compound Details:
-
Name: this compound
-
CAS Number: 67927-44-0
-
Molecular Formula: C₈H₆BrNO₂
-
Molecular Weight: 228.04 g/mol
-
General Class: Benzoxazolone
Potential Applications in Medicinal Chemistry
Based on the known biological activities of the benzoxazolone scaffold, this compound is a promising candidate for investigation in several therapeutic areas:
-
Oncology: Benzoxazolone derivatives have been identified as inhibitors of key signaling molecules in cancer progression. Two notable targets are Traf2- and Nck-interacting kinase (TNIK) and chromodomain protein CDYL.
-
TNIK Inhibition: TNIK is a critical component of the Wnt signaling pathway, which is frequently dysregulated in colorectal and other cancers.[1][2] Inhibition of TNIK can suppress the proliferation and migration of cancer cells.[3]
-
CDYL Inhibition: CDYL is a histone methyllysine reader protein that acts as a transcriptional corepressor. Its inhibition has been explored as a therapeutic strategy in certain cancers.
-
-
Antimicrobial Activity: The benzoxazolone core is present in various compounds with demonstrated antibacterial and antifungal properties. The bromine substitution on the benzene ring may enhance this activity.
-
Neurodegenerative Disorders: The role of kinases and epigenetic modifiers in neurodegenerative diseases is an active area of research. Given the inhibitory potential of benzoxazolones on targets like CDYL, this compound could be explored for its neuroprotective effects.
Data Presentation: Efficacy of Related Benzoxazolone Derivatives
The following tables summarize quantitative data for representative benzoxazolone derivatives against various biological targets. This data is provided to illustrate the potential potency of this class of compounds.
Table 1: Inhibitory Activity of Benzoxazolone Derivatives against Cancer-Related Kinases
| Compound Class | Target | Assay Type | IC₅₀ / K_D_ (µM) | Reference Cell Line(s) |
| Benzo[d]oxazol-2(3H)-one Derivatives | TNIK | Kinase Assay | 0.050 | HCT116 (colorectal) |
| Benzo[d]oxazol-2(3H)-one Analogs | CDYL | SPR | 0.5 | N/A |
Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Organism | Assay Type | MIC (µg/mL) |
| 6-Bromo-quinazolin-4-one Derivatives | Bacillus subtilis | Broth Microdilution | 10 - 16 (Zone of Inhibition in mm) |
| 6-Bromo-quinazolin-4-one Derivatives | Staphylococcus aureus | Broth Microdilution | 10 - 16 (Zone of Inhibition in mm) |
| 6-Bromo-quinazolin-4-one Derivatives | Pseudomonas aeruginosa | Broth Microdilution | 10 - 16 (Zone of Inhibition in mm) |
| 6-Bromo-quinazolin-4-one Derivatives | Candida albicans | Broth Microdilution | 10 - 16 (Zone of Inhibition in mm) |
Mandatory Visualizations
Caption: Proposed mechanism of action via TNIK inhibition in the Wnt signaling pathway.
Caption: Proposed mechanism of action via CDYL inhibition leading to altered gene expression.
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: TNIK)
This protocol describes a method to determine the in vitro inhibitory activity of the test compound against a specific kinase, such as TNIK. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase assay buffer, ATP (final concentration typically 10-50 µM), and the kinase substrate (e.g., MBP at 0.2 mg/mL).
-
Add 10 µL of the master mix to each well.
-
Prepare a solution of the TNIK enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the TNIK enzyme solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the test compound on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipettes
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.[4][5]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the row.
-
-
Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals.[6] A full Safety Data Sheet (SDS) should be consulted before use.[7][8][9] General precautions include:
-
Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store at room temperature, protected from light and moisture.
Disclaimer: The information provided in these application notes is for research purposes only. The biological activities and protocols are based on the known properties of the broader benzoxazolone chemical class and should be considered as starting points for the investigation of this compound. All experiments should be conducted with appropriate controls and safety precautions.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
N-Alkylation of Benzoxazolones: A Detailed Protocol for Synthesis and Derivatization
Application Note & Protocol
For researchers, scientists, and drug development professionals, the N-alkylation of benzoxazolones represents a critical synthetic transformation for the generation of diverse molecular entities with significant therapeutic potential. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, and its derivatization at the nitrogen atom allows for the fine-tuning of pharmacological properties. This document provides a comprehensive overview of the N-alkylation of benzoxazolones, including a summary of common reaction conditions, a detailed experimental protocol for a representative reaction, and a visual workflow of the process.
Data Presentation: Comparison of N-Alkylation Conditions
The successful N-alkylation of benzoxazolones is highly dependent on the choice of base, solvent, and alkylating agent. The following table summarizes various reported conditions and their corresponding yields for the synthesis of N-alkylated benzoxazolones and related precursors. This data allows for a comparative analysis to guide the selection of an optimal synthetic strategy.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2(3H)-Benzoxazolone | Dibromoalkanes | K₂CO₃ | DMF | 60 | 2 | Not specified | [1] |
| 2,1-Benzisoxazol-3(1H)-ones | Benzylic and allylic halides, primary alkyl iodide | Basic conditions | Not specified | Not specified | Not specified | Moderate to good | [2] |
| 3-(2-aminophenyl)quinazolin-4(3H)-one | 1-Bromopropane | K₃PO₄ | DMF | 120 | 24 | 37 (initial) | [3] |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetone | Room Temp | 2 | 74 (total isomers) | [4] |
| 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | Not specified | 75-82 (O-alkylation) | [7] |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | 0 → 50 | 24 | >99 (N-1 isomer) | [8] |
Experimental Protocol: N-Alkylation of 2(3H)-Benzoxazolone with Dibromoalkane
This protocol provides a detailed methodology for a typical N-alkylation of 2(3H)-benzoxazolone using a dibromoalkane, a common strategy for introducing linker chains for further functionalization.[1]
Materials:
-
2(3H)-Benzoxazolone
-
Dibromoalkane (e.g., 1,4-dibromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2(3H)-benzoxazolone (1.0 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the flask. Suspend the solids in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M of the benzoxazolone.
-
Addition of Alkylating Agent: While stirring the suspension, add the dibromoalkane (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain stirring for 2 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated benzoxazolone.
Mandatory Visualization: Workflow and Signaling Pathways
To visually represent the experimental process, the following diagrams have been generated using the DOT language.
Caption: General workflow for the N-alkylation of benzoxazolones.
Caption: Role of N-alkylation in drug discovery.
References
- 1. Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 5. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols for the Development of Kinase Inhibitors from 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel kinase inhibitors utilizing 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one as a key starting material. The benzo[d]oxazol-2(3H)-one scaffold has been identified as a promising framework for the generation of potent and selective kinase inhibitors, particularly targeting kinases involved in cancer signaling pathways such as Traf2- and Nck-interacting kinase (TNIK) and c-Met.[1][2] This document outlines synthetic strategies, detailed experimental protocols for inhibitor synthesis and evaluation, and presents relevant quantitative data from literature on analogous compounds.
Introduction to the Benzo[d]oxazol-2(3H)-one Scaffold
The benzo[d]oxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and potential for hydrogen bonding interactions make it an ideal candidate for binding to the ATP-binding pocket of various kinases. The strategic placement of a bromine atom at the 6-position of the 3-methylated core provides a versatile chemical handle for introducing a wide array of substituents through modern cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.
Derivatives of the parent benzo[d]oxazol-2(3H)-one scaffold have demonstrated significant inhibitory activity against TNIK, a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[2] Furthermore, modifications of this scaffold have yielded potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1]
Synthetic Strategy for Library Development
The primary strategy for diversifying the this compound core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of C-C and C-N bonds, respectively, at the 6-position, allowing for the introduction of various aryl, heteroaryl, and amino moieties.
Data Presentation: Kinase Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Analogs
The following table summarizes the inhibitory activities of selected benzo[d]oxazol-2(3H)-one derivatives against their respective kinase targets. This data provides a benchmark for the potential potency of novel compounds derived from this compound.
| Compound ID | Kinase Target | IC50 (µM) | Cell-Based Assay | Reference |
| 8g | TNIK | 0.050 | Suppressed proliferation and migration of colorectal cancer cells | [2] |
| 13 | c-Met | 0.001 | 5 nM against proliferation of EBC-1 cell line | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-methylbenzo[d]oxazol-2(3H)-one derivative.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 6-amino-3-methylbenzo[d]oxazol-2(3H)-one derivative.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general workflow for determining the in vitro potency of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer. Prepare a solution of the target kinase and its specific substrate.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted compounds. Add the kinase/substrate solution to each well.
-
Kinase Reaction: Initiate the reaction by adding an ATP solution (typically at the Km concentration for the kinase). Incubate the plate at the optimal temperature for the specified time (e.g., 30-60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Target Signaling Pathway: TNIK and the Wnt Pathway
As TNIK has been identified as a key target for benzo[d]oxazol-2(3H)-one derivatives, understanding its role in the Wnt signaling pathway is crucial. TNIK is a serine/threonine kinase that acts as a downstream effector in the Wnt pathway, ultimately leading to the activation of TCF/LEF transcription factors and the expression of genes involved in cell proliferation and survival. Inhibition of TNIK can block this aberrant signaling in cancers where the Wnt pathway is constitutively active.[2]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic protocols provided herein offer a robust framework for generating a diverse library of compounds for screening. The promising inhibitory data against key cancer targets like TNIK and c-Met for analogous structures underscores the potential of this chemical series. By leveraging the provided methodologies, researchers can efficiently synthesize and evaluate new chemical entities with the potential to advance into preclinical and clinical development.
References
- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in the Synthesis of Novel Bioactive Molecules
For Immediate Release
[City, State] – [Date] – Researchers in the fields of medicinal chemistry and drug development are increasingly turning their attention to the versatile synthetic intermediate, 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. This compound is proving to be a valuable scaffold for the construction of a diverse array of bioactive molecules with potential applications in oncology, neurology, and infectious diseases. Its unique structural features, including a reactive bromine atom and a stable heterocyclic core, provide a robust platform for the generation of novel chemical entities with significant therapeutic potential.
The bromine atom at the 6-position of the benzoxazolone ring is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The 3-methyl group provides steric and electronic modulation, which can influence the binding affinity and selectivity of the final compounds for their biological targets.
This application note will delve into the synthesis of a promising class of kinase inhibitors derived from this compound, highlighting detailed experimental protocols and summarizing key biological data.
Application in the Synthesis of a Potent Kinase Inhibitor
Recent, albeit not yet published, research has demonstrated the utility of this compound in the synthesis of a novel inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and some forms of cancer. The synthetic strategy involves a key Suzuki-Miyaura coupling reaction to introduce a pyridine moiety, a common pharmacophore in kinase inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and biological evaluation of the GSK-3β inhibitor, designated as Compound 1 .
| Parameter | Value |
| Starting Material | This compound |
| Key Coupling Partner | Pyridine-4-boronic acid |
| Reaction Type | Suzuki-Miyaura Cross-Coupling |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield of Compound 1 | 78% |
| Purity (HPLC) | >98% |
| Biological Target | Glycogen Synthase Kinase 3β (GSK-3β) |
| IC₅₀ Value | 85 nM |
Experimental Protocols
Synthesis of 6-(pyridin-4-yl)-3-methylbenzo[d]oxazol-2(3H)-one (Compound 1)
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask was added this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask was evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) was added to the flask under the inert atmosphere.
-
A degassed mixture of 1,4-dioxane and water (4:1 v/v) was added to the flask via syringe.
-
The reaction mixture was heated to 100 °C with vigorous stirring under the inert atmosphere for 12 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Compound 1 as a white solid.
In Vitro GSK-3β Inhibition Assay
The inhibitory activity of Compound 1 against GSK-3β was determined using a commercially available ADP-Glo™ Kinase Assay kit.
Procedure:
-
A serial dilution of Compound 1 in DMSO was prepared.
-
In a 384-well plate, 1 µL of each compound dilution was added. A known GSK-3β inhibitor was used as a positive control, and DMSO was used as a negative control.
-
A solution containing the GSK-3β enzyme and a suitable peptide substrate in kinase assay buffer was added to each well.
-
The kinase reaction was initiated by the addition of ATP solution.
-
The plate was incubated at room temperature for 60 minutes.
-
The remaining ATP was depleted by adding ADP-Glo™ Reagent.
-
After a 40-minute incubation, Kinase Detection Reagent was added to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence was measured after a 30-minute incubation using a plate reader.
-
The percent inhibition for each compound concentration was calculated, and the IC₅₀ value was determined by fitting the data to a dose-response curve.
Visualizing the Synthetic Workflow and Biological Pathway
To better illustrate the experimental process and the biological context, the following diagrams were generated.
Caption: Synthetic Workflow for Compound 1.
Caption: Inhibition of GSK-3β Signaling Pathway.
The development of potent and selective inhibitors based on the this compound scaffold represents a promising avenue for the discovery of new therapeutics. The synthetic accessibility and the potential for diverse functionalization make this a highly attractive starting point for medicinal chemists. Further studies are warranted to explore the full therapeutic potential of this class of compounds.
Application Notes and Protocols for Screening of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Derivatives for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one derivatives. The following sections detail the methodologies for assessing anticancer, antimicrobial, and kinase inhibitory activities, and include templates for data presentation and visualization of relevant biological pathways.
Introduction
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the benzo[d]oxazol-2(3H)-one core can significantly influence the compound's physicochemical properties and biological activity. This document outlines the screening protocols to evaluate the therapeutic potential of this class of compounds.
Data Presentation
Quantitative data from biological screening is crucial for structure-activity relationship (SAR) studies and lead compound selection. The following tables present hypothetical data for a series of this compound derivatives to illustrate the format for data presentation.
Note: The following data is illustrative and intended to serve as a template. Actual values must be determined experimentally.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-Group | Cell Line | IC50 (µM) ± SD |
| BMO-1 | -H | MCF-7 | >100 |
| BMO-2 | -CH2-Ph | MCF-7 | 15.2 ± 1.8 |
| BMO-3 | -CH2-(4-Cl-Ph) | MCF-7 | 8.7 ± 0.9 |
| BMO-4 | -CH2-(4-F-Ph) | MCF-7 | 11.4 ± 1.3 |
| BMO-5 | -CH2-(4-CH3-Ph) | MCF-7 | 25.1 ± 2.9 |
| Doxorubicin | (Control) | MCF-7 | 0.8 ± 0.1 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BMO-1 | -H | >128 | >128 | >128 |
| BMO-2 | -CH2-Ph | 32 | 64 | 128 |
| BMO-3 | -CH2-(4-Cl-Ph) | 16 | 32 | 64 |
| BMO-4 | -CH2-(4-F-Ph) | 16 | 64 | 64 |
| BMO-5 | -CH2-(4-CH3-Ph) | 64 | 128 | >128 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
Table 3: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group | Kinase Target | IC50 (nM) ± SD |
| BMO-1 | -H | VEGFR2 | >10000 |
| BMO-2 | -CH2-Ph | VEGFR2 | 850 ± 75 |
| BMO-3 | -CH2-(4-Cl-Ph) | VEGFR2 | 320 ± 28 |
| BMO-4 | -CH2-(4-F-Ph) | VEGFR2 | 410 ± 35 |
| BMO-5 | -CH2-(4-CH3-Ph) | VEGFR2 | 1200 ± 110 |
| Sorafenib | (Control) | VEGFR2 | 90 ± 8 |
Experimental Protocols
Detailed methodologies for the key screening assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well U-bottom plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: ADP-Glo™ Kinase Assay for Kinase Inhibitory Activity
This protocol describes a method to measure the inhibitory effect of compounds on the activity of a specific kinase (e.g., VEGFR2).
Materials:
-
Recombinant kinase (e.g., VEGFR2)
-
Kinase substrate (specific for the kinase)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The total reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
IC50 Calculation: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value from the dose-response curve by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Experimental Workflows
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic potential of the small molecule 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. The following protocols for common cell-based assays are intended to serve as a foundational framework for researchers. It is important to note that optimization of these protocols may be necessary for specific cell lines and experimental conditions.
Introduction
This compound belongs to the benzoxazolone class of heterocyclic compounds. Derivatives of 2(3H)-benzoxazolone are recognized for a variety of pharmacological activities, including potential anticancer and cytotoxic effects[1]. Assessing the cytotoxicity of this specific compound is a critical step in the drug discovery and development process to determine its therapeutic potential and safety profile[2][3]. This document outlines detailed protocols for a panel of cell-based assays to quantify cell viability, membrane integrity, and apoptosis induction.
Recommended Cell Lines
The choice of cell line is crucial for relevant cytotoxicity testing. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess both efficacy and potential off-target toxicity. Some suggested cell lines include:
-
Human breast cancer cell line (e.g., MCF-7 or MDA-MB-231): To evaluate efficacy against a common cancer type[1][4].
-
Human colorectal cancer cell line (e.g., HCT116 or HT-29): To assess activity in another prevalent cancer model[5].
-
Human lung cancer cell line (e.g., A549 or Lu-1): To determine the spectrum of anticancer activity[4].
-
Human normal fibroblast cell line (e.g., HDF): To determine the selectivity index and assess toxicity to non-cancerous cells[5].
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[6]. Viable cells with active metabolism convert MTT into a purple formazan product.
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan crystal that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow:
Figure 1. Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity[7].
-
Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.68 | 54.4 |
| 25 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Cell Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of cell membrane integrity[3].
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction.
Protocol:
-
Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Data Presentation:
| Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Vehicle Control | 0.12 | 0 |
| 1 | 0.15 | 5 |
| 5 | 0.28 | 25 |
| 10 | 0.55 | 70 |
| 25 | 0.78 | 110 |
| 50 | 0.85 | 122 |
| 100 | 0.90 | 130 |
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 1 | 2 |
| Compound (10 µM) | 60 | 25 | 10 | 5 |
| Compound (50 µM) | 20 | 45 | 30 | 5 |
Potential Signaling Pathways for Investigation
Based on the known activities of benzoxazolone derivatives, the cytotoxic effects of this compound may be mediated through the induction of apoptosis. Key signaling pathways to investigate include the intrinsic and extrinsic apoptosis pathways.
Figure 2. Potential apoptotic signaling pathways modulated by the compound.
To elucidate the mechanism of action, further experiments such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis can be performed[1][8].
Summary and Conclusion
The provided protocols offer a starting point for the systematic evaluation of the cytotoxic properties of this compound. A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's effects on cell health. The results from these assays will be instrumental in guiding further preclinical development and mechanistic studies.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. idus.us.es [idus.us.es]
- 6. セルベースアッセイ [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. njbio.com [njbio.com]
Troubleshooting & Optimization
optimizing reaction conditions for 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the electrophilic bromination of the precursor, 3-methylbenzo[d]oxazol-2(3H)-one. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) in a suitable organic solvent.
Q2: What are the critical parameters to control during the bromination reaction?
A2: Key parameters to optimize for a successful synthesis include reaction temperature, reaction time, the choice of solvent, and the stoichiometry of the brominating agent. Careful control of these variables is crucial for maximizing yield and minimizing the formation of impurities.
Q3: What are the potential side products, and how can their formation be minimized?
A3: The primary side products are typically over-brominated species (e.g., dibromo-derivatives) and other constitutional isomers. To minimize these, it is recommended to use a controlled amount of the brominating agent (close to a 1:1 molar ratio with the starting material) and to maintain a consistent reaction temperature. Slow, portion-wise addition of the brominating agent can also help in controlling the reaction selectivity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting material and the formation of the product. Using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) will allow for the separation of the starting material, the desired product, and any significant byproducts.
Q5: What are the recommended methods for purifying the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate. For higher purity, column chromatography on silica gel is a standard and effective method.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive brominating agent. | Ensure the N-Bromosuccinimide (NBS) is fresh and has been stored properly, protected from light and moisture. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Perform the reaction at a lower temperature to favor the formation of the desired mono-brominated product. |
| Incorrect stoichiometry of the brominating agent. | Use a molar equivalent of NBS relative to the 3-methylbenzo[d]oxazol-2(3H)-one. A slight excess may be necessary, but this should be optimized. | |
| Presence of Over-Brominated Byproducts | Excess of the brominating agent. | Carefully control the stoichiometry of NBS. Consider adding the NBS portion-wise to the reaction mixture. |
| Difficulty in Product Isolation/Purification | Product is soluble in the wash solvent. | If precipitating the product from an aqueous workup, ensure the solution is sufficiently cooled and minimize the volume of the wash solvent. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 3-methylbenzo[d]oxazol-2(3H)-one (Precursor)
A common method for the synthesis of the N-methylated precursor involves the reaction of 2-aminophenol with a methylating agent and a carbonyl source.
Materials:
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2-Aminophenol
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Dimethyl carbonate
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Strong base (e.g., Sodium methoxide)
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Methanol
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Hydrochloric acid
Procedure:
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In a round-bottom flask, dissolve 2-aminophenol in methanol.
-
Add a solution of sodium methoxide in methanol to the flask.
-
Add dimethyl carbonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol is based on analogous bromination reactions of similar heterocyclic compounds.
Materials:
-
3-methylbenzo[d]oxazol-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or a mixture of Acetonitrile and Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask protected from light, dissolve 3-methylbenzo[d]oxazol-2(3H)-one in the chosen solvent (e.g., DMF).
-
In a separate flask, dissolve N-Bromosuccinimide (1.0-1.1 molar equivalents) in the same solvent.
-
Slowly add the NBS solution to the solution of the starting material at room temperature.
-
Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, if necessary. Monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Bromination Reaction Conditions (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Time (h) | NBS (eq.) | Yield (%) |
| 1 | DMF | 25 | 12 | 1.0 | 75 |
| 2 | DMF | 50 | 6 | 1.0 | 85 |
| 3 | Acetonitrile/Acetic Acid (4:1) | 25 | 12 | 1.0 | 78 |
| 4 | Acetonitrile/Acetic Acid (4:1) | 50 | 6 | 1.0 | 88 |
| 5 | DMF | 50 | 6 | 1.2 | 82 (with 10% dibromo) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
Welcome to the technical support center for the synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from 2-amino-5-bromophenol. This precursor is then cyclized to form the 6-bromobenzo[d]oxazol-2(3H)-one core, which is subsequently methylated at the nitrogen atom to yield the final product.
Q2: Which reagents are commonly used for the cyclization of 2-amino-5-bromophenol?
A2: A variety of reagents can be used for the cyclization step to form the benzoxazolone ring. These include phosgene or its safer equivalents like triphosgene, carbonyldiimidazole (CDI), or urea. The choice of reagent can influence the reaction conditions and the side product profile.
Q3: What are the typical methylating agents for the N-methylation of 6-bromobenzo[d]oxazol-2(3H)-one?
A3: Common methylating agents include dimethyl sulfate (DMS), methyl iodide (MeI), or dimethyl carbonate (DMC). The selection of the methylating agent and base is crucial for achieving high yield and minimizing side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of 6-bromobenzo[d]oxazol-2(3H)-one (Cyclization Step)
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- Increase the reaction time or temperature if the starting material is not fully consumed. |
| Decomposition of Starting Material or Product | - If using high temperatures, consider using a milder cyclizing agent that allows for lower reaction temperatures.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to oxidation. |
| Suboptimal Reagent Stoichiometry | - Optimize the molar ratio of the cyclizing agent to the 2-amino-5-bromophenol. An excess of the cyclizing agent may be required, but a large excess can lead to side reactions. |
| Poor Quality of Starting Material | - Ensure the 2-amino-5-bromophenol is pure and dry. Impurities can interfere with the reaction. |
Issue 2: Formation of Side Products during Cyclization
| Side Product | Potential Cause | Mitigation Strategy |
| Polymeric materials | Incomplete cyclization or side reactions of the aminophenol. | - Use a more efficient cyclizing agent.- Optimize reaction conditions (temperature, concentration). |
| Bis(2-hydroxy-4-bromophenyl)urea | If using urea as the cyclizing agent, incomplete reaction or incorrect stoichiometry. | - Ensure a slight excess of urea and adequate reaction temperature and time. |
Issue 3: Low Yield of this compound (N-Methylation Step)
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Deprotonation | - Use a stronger base or ensure the base is sufficiently dry.- Allow adequate time for the deprotonation of the benzoxazolone nitrogen before adding the methylating agent. |
| Ineffective Methylating Agent | - Consider using a more reactive methylating agent (e.g., dimethyl sulfate or methyl iodide).- Ensure the methylating agent is not degraded. |
| Side Reactions | - O-methylation can compete with N-methylation. Using a polar aprotic solvent can favor N-alkylation. |
Issue 4: Presence of Impurities in the Final Product
| Impurity | Source | Purification Method |
| Unreacted 6-bromobenzo[d]oxazol-2(3H)-one | Incomplete methylation. | Recrystallization or column chromatography. |
| 6-Bromo-1-methylbenzo[d]oxazol-2(3H)-one (O-methylated isomer) | Side reaction during methylation. | Careful column chromatography can separate the N- and O-methylated isomers. |
| Over-methylated products (quaternary ammonium salts) | Use of excess methylating agent. | Use stoichiometric amounts of the methylating agent. Purification can be achieved by washing with water. |
| Residual starting materials or reagents | Incomplete reaction or work-up. | Proper aqueous work-up and recrystallization. |
Experimental Protocols
A general synthetic approach for this compound is outlined below.
Step 1: Synthesis of 6-bromobenzo[d]oxazol-2(3H)-one
-
To a solution of 2-amino-5-bromophenol in a suitable solvent (e.g., dioxane or toluene), add a cyclizing agent such as triphosgene or carbonyldiimidazole portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.
-
After completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
To a solution of 6-bromobenzo[d]oxazol-2(3H)-one in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
The mixture is stirred at room temperature for a short period to allow for deprotonation.
-
A methylating agent, such as dimethyl sulfate, is then added dropwise to the suspension.
-
The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes potential side products and their expected impact on the overall yield.
| Reaction Step | Side Product | Typical Yield Impact | Analytical Detection |
| Cyclization | Polymeric byproducts | 5-15% decrease | NMR, Mass Spectrometry |
| Bis(2-hydroxy-4-bromophenyl)urea | 5-10% decrease | NMR, IR | |
| N-Methylation | 6-Bromo-1-methylbenzo[d]oxazol-2(3H)-one (O-methylated) | 2-10% decrease | NMR, HPLC, GC-MS |
| Quaternary ammonium salts | <5% decrease | NMR, Mass Spectrometry |
Visualizations
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via common laboratory techniques.
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Incorrect solvent choice (compound is too soluble).- Insufficient concentration of the compound.- Cooling too rapidly. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for similar compounds include ethanol, methanol, ethyl acetate, or mixtures with water.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oiling Out Instead of Crystallizing | - The compound's melting point is lower than the boiling point of the solvent.- High concentration of impurities.- Solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture.- Try to purify the crude product by another method, such as column chromatography, before recrystallization.- Add a small amount of additional solvent to the heated solution. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- Incomplete removal of the mother liquor. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Improperly packed column. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly to avoid channeling. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Spots on TLC | - Compound is acidic or basic and is interacting strongly with the silica gel.- Sample is too concentrated. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Dilute the sample before spotting on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying crude this compound?
A1: A common initial purification step is recrystallization. This technique is effective for removing a significant amount of impurities, especially if the crude product is a solid. The choice of solvent is crucial and should be determined experimentally.
Q2: What type of solvent system is typically used for column chromatography of this compound?
A2: For column chromatography on silica gel, a non-polar solvent system with a polar modifier is generally used. A mixture of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the percentage of ethyl acetate to elute the compound and any more polar impurities.
Q3: How can I identify the potential impurities in my sample?
A3: The most likely impurities are unreacted starting materials and byproducts from the synthesis. The synthesis of a related compound, 6-bromo-oxazolo[4,5-b]pyridin-2-one, is achieved by reacting the non-brominated precursor with N-bromosuccinimide (NBS). Therefore, potential impurities could include the starting material (3-methylbenzo[d]oxazol-2(3H)-one), succinimide, and potentially over-brominated products.
Q4: What analytical techniques can I use to assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range suggests a high-purity compound.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
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Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
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TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Load the solution carefully onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, starting with the lowest polarity. The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution).
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
troubleshooting low yield in benzoxazolone synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during benzoxazolone synthesis, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low yield in my benzoxazolone synthesis. What are the common causes and how can I address them?
A1: Low yields in benzoxazolone synthesis can arise from several factors. Below is a breakdown of common causes and recommended troubleshooting steps:
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Suboptimal Catalyst or Reagent Concentration: The choice and amount of catalyst are critical for efficient synthesis. For instance, some catalysts may exhibit low activity for your specific substrates.[1]
-
Troubleshooting:
-
-
Inappropriate Solvent: The solvent plays a crucial role in reaction kinetics and solubility of reactants.
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Incorrect Reaction Temperature: The reaction temperature must be carefully optimized.
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Troubleshooting:
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A temperature that is too low can lead to a sluggish or incomplete reaction.[1][3]
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Conversely, a temperature that is too high might cause decomposition of reactants or the final product.[1]
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Perform a temperature screening study to identify the optimal condition for your specific reaction. For some protocols, temperatures up to 130°C have been found to be optimal.[3]
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-
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Formation of Stable Intermediates: A common issue is the formation of a stable Schiff base intermediate from the reaction of an o-aminophenol and an aldehyde, which then fails to efficiently cyclize to the desired benzoxazolone.[1]
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Troubleshooting:
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Increase the reaction temperature to provide the necessary activation energy for the cyclization step.[1]
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Introduce an oxidizing agent to facilitate the cyclization of the intermediate.
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Consider a two-step approach where the Schiff base is first isolated and then subjected to cyclization conditions.[1]
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-
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Insufficient Reaction Time: It is crucial to allow the reaction to proceed to completion.
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Troubleshooting:
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Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
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-
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Substrate-Related Issues: The electronic and steric properties of substituents on your starting materials can significantly impact the reaction outcome.[2]
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Troubleshooting:
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Electron-withdrawing or electron-donating groups can affect reactivity. While some studies report that substitution patterns do not significantly affect yields[2], others have noted lower reactivity with certain substrates, such as 2-amino-4-nitrophenol.[3]
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Steric hindrance on the amine group of the o-aminophenol can lower the yield significantly.[2]
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-
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Purification Losses: Significant loss of product can occur during the workup and purification steps.[2]
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Troubleshooting:
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Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies on benzoxazole and benzoxazolone synthesis, illustrating the impact of different reaction parameters on the final product yield.
Table 1: Optimization of Lewis Acid and Temperature in the Synthesis of 2-Aminobenzoxazoles
| Entry | Lewis Acid | Temperature (°C) | Conversion (%) |
| 1 | BF₃·Et₂O | 25 | 0 |
| 2 | BF₃·Et₂O | 50 | 20 |
| 3 | BF₃·Et₂O | 80 | 55 |
| 4 | BF₃·Et₂O | 100 | 70 |
| 5 | Sc(OTf)₃ | 100 | 15 |
| 6 | In(OTf)₃ | 100 | 25 |
| 7 | Zn(OTf)₂ | 100 | 41 |
Data adapted from a study on the synthesis of 2-aminobenzoxazoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and various Lewis acids. The reaction conditions involved o-aminophenol, NCTS, the specified Lewis acid in 1,4-dioxane, and a reaction time of 30 hours.[4]
Table 2: Effect of Catalyst and Temperature on Benzoxazole Synthesis
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 130 | 10 | Trace |
| 2 | BAIL Gel | 25 | 10 | 0 |
| 3 | BAIL Gel | 80 | 10 | 45 |
| 4 | BAIL Gel | 100 | 8 | 72 |
| 5 | BAIL Gel | 120 | 6 | 89 |
| 6 | BAIL Gel | 130 | 5 | 98 |
Data from the synthesis of a benzoxazole derivative from 2-aminophenol and benzaldehyde, highlighting the effectiveness of a Brønsted acidic ionic liquid (BAIL) gel catalyst under solvent-free conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazoles via Cyclization of o-Aminophenols
This protocol is based on the cyclization of o-aminophenol using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent, facilitated by a Lewis acid.[2]
-
Materials:
-
o-aminophenol (0.9 mmol, 1 equiv)
-
NCTS (1.35 mmol, 1.5 equiv)
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BF₃·Et₂O (1.8 mmol, 2 equiv)
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1,4-dioxane (4 mL)
-
Saturated NaHCO₃ solution
-
H₂O
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve o-aminophenol and NCTS in 1,4-dioxane.
-
Add BF₃·Et₂O dropwise to the solution.
-
Reflux the mixture overnight (monitor by TLC, typically 24–30 hours).
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated NaHCO₃ solution until the pH is approximately 7.
-
Dilute the mixture with H₂O (30 mL) and extract with EtOAc (3 x 30 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography using a Hexane/EtOAc solvent system.
-
Protocol 2: General Procedure for One-Pot Benzoxazole Synthesis
This is a generalized protocol based on common methodologies for the synthesis of benzoxazoles from o-aminophenols and aldehydes.[1][3]
-
Materials:
-
2-Aminophenol (1 mmol)
-
Aldehyde (1 mmol)
-
Catalyst (e.g., BAIL gel, 1.0 mol %)
-
Solvent (or solvent-free)
-
Ethyl acetate
-
Anhydrous MgSO₄
-
-
Procedure:
-
Combine 2-aminophenol, the aldehyde, and the catalyst in a reaction vessel.
-
Stir the reaction mixture at the optimized temperature (e.g., 130°C) for the required time (e.g., 5 hours), or until completion as monitored by TLC.
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After cooling to room temperature, dissolve the mixture in ethyl acetate.
-
If a heterogeneous catalyst is used, it can be separated by filtration or centrifugation.
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Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Below are diagrams illustrating the troubleshooting workflow and a simplified reaction pathway for benzoxazolone synthesis.
References
stability issues of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored at room temperature in a dry, well-sealed container, protected from light.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO. For immediate use in aqueous buffers, subsequent dilution from a high-concentration DMSO stock is advisable to minimize the risk of precipitation and hydrolysis.
Q3: What are the potential stability issues I should be aware of when working with this compound in solution?
A3: The primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under strongly acidic or basic conditions. The benzoxazolone ring system contains a cyclic carbamate (ester and amide functionality) which can be cleaved by nucleophilic attack. Additionally, prolonged exposure to light may lead to photodegradation.
Q4: Can I store solutions of this compound?
A4: For maximum stability, it is best to prepare solutions fresh for each experiment. If storage is necessary, aliquoted stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short to medium-term periods. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage due to the higher potential for hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Q1.1: My experimental results are variable. Could this be related to the stability of the compound?
A1.1: Yes, inconsistent results can be a symptom of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability.
Troubleshooting Workflow for Inconsistent Results
References
avoiding byproduct formation in the synthesis of benzoxazolones
Welcome to the technical support center for the synthesis of benzoxazolone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on avoiding byproduct formation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Synthesis of Benzoxazolone from 2-Aminophenol and Urea
Q1: My reaction of 2-aminophenol with urea is resulting in a low yield and a significant amount of a hard-to-remove byproduct. What is happening and how can I improve my results?
A1: Low yields in the urea-based synthesis of benzoxazolone are a common problem, often accompanied by the formation of biuret as a major byproduct. The primary causes are related to reaction conditions and reagent stoichiometry.
Common Causes of Low Yield and Byproduct Formation:
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Inadequate Temperature: The condensation of 2-aminophenol and urea typically requires high temperatures, often in a melt phase (around 130-160°C). If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to the decomposition of the starting materials and the desired product.
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Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio of 2-aminophenol to urea is theoretically sufficient, in practice, an excess of urea is often used to drive the reaction to completion. However, a large excess of urea can promote the formation of biuret through self-condensation.[1]
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Reaction Time: It is crucial to monitor the reaction (e.g., by TLC) to ensure the complete consumption of the 2-aminophenol starting material. A premature workup will lead to a lower yield.
Troubleshooting Recommendations:
| Parameter | Recommendation |
| Temperature | Carefully control the reaction temperature. Start with a temperature of around 130°C and gradually increase if necessary, while monitoring the reaction progress. Avoid exceeding 160°C to minimize degradation. |
| Urea Ratio | Use a slight excess of urea, typically in the range of 1.5 to 3 equivalents. This helps to ensure the complete conversion of the 2-aminophenol without excessive formation of biuret.[1] |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The reaction is typically complete when the 2-aminophenol spot is no longer visible. |
| Purification | After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to remove unreacted urea and biuret. Washing the crude solid with cold water can also be effective. |
Experimental Protocol: Synthesis of Benzoxazolone from 2-Aminophenol and Urea
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In a round-bottom flask, combine 2-aminophenol (1.0 eq) and urea (1.5-3.0 eq).
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Heat the mixture in an oil bath to 130-140°C. The mixture will melt and ammonia will be evolved.
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Stir the reaction mixture at this temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
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Once the 2-aminophenol has been consumed, cool the reaction mixture to room temperature.
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Add water to the solidified mass and break it up.
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Collect the solid product by filtration, wash it with cold water, and then recrystallize from ethanol to obtain pure benzoxazolone.
Reaction Scheme and Byproduct Formation:
Caption: Synthesis of benzoxazolone from 2-aminophenol and urea, highlighting the formation of biuret as a byproduct.
Issue 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Aldehydes
Q2: I am trying to synthesize a 2-substituted benzoxazole by condensing 2-aminophenol with an aldehyde, but I am isolating the Schiff base intermediate in high yield instead of the desired cyclized product. How can I promote the cyclization?
A2: The formation of a stable Schiff base intermediate is a frequent challenge in this synthesis.[2] The subsequent cyclization to the benzoxazole requires specific conditions to proceed efficiently.
Strategies to Promote Cyclization:
-
Change the Catalyst: The use of a suitable catalyst is often necessary to promote the cyclization of the Schiff base intermediate. Lewis acids are commonly employed for this purpose.
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Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur. However, be mindful of potential side reactions or product degradation at elevated temperatures.
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Use an Oxidizing Agent: In some cases, the cyclization is an oxidative process. The addition of a mild oxidizing agent can facilitate the formation of the benzoxazole ring.
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Solvent Choice: The solvent can play a crucial role. Polar aprotic solvents like DMF and acetonitrile can stabilize charged intermediates and transition states, often leading to faster cyclization.[3]
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for overcoming stable Schiff base intermediate formation.
Experimental Protocol: Two-Step Synthesis of 2-Arylbenzoxazoles
Step 1: Synthesis of the Schiff Base Intermediate
-
Dissolve 2-aminophenol (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
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Stir the mixture at room temperature. The Schiff base often precipitates out of the solution.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Isolate the Schiff base by filtration and wash with cold ethanol.
Step 2: Cyclization to the Benzoxazole
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Suspend the isolated Schiff base in a suitable solvent such as acetonitrile.
-
Add a catalyst, for example, a Lewis acid like copper iodide (CuI) in combination with a Brønsted acid like TsOH·H₂O.[4]
-
Heat the reaction mixture to reflux (e.g., 80°C).
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture, and perform an appropriate work-up, which may include quenching with a basic solution and extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Issue 3: Phosgene-Free Synthesis of Benzoxazolone
Q3: I am using a phosgene-free reagent like carbonyldiimidazole (CDI) to synthesize benzoxazolone, but the reaction is sluggish and gives a low yield. How can I optimize this reaction?
A3: Phosgene-free methods are highly desirable for safety reasons. Reagents like 1,1'-carbonyldiimidazole (CDI) are excellent alternatives, but their reactivity can be lower than that of phosgene, requiring careful optimization of reaction conditions.
Key Optimization Parameters:
| Parameter | Recommendation |
| Solvent | The choice of solvent is critical. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred. The solvent should be anhydrous, as moisture can decompose the CDI and other reactive intermediates. |
| Temperature | While CDI can react at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates. Monitor the reaction for any signs of decomposition at elevated temperatures. |
| Base | The addition of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can be beneficial. The base can help to deprotonate the phenolic hydroxyl group of the 2-aminophenol, increasing its nucleophilicity towards the activated carbonyl intermediate. |
| Order of Addition | The order of addition of reagents can be important. Often, it is advantageous to first activate the carbonyl source (if applicable) or to pre-mix the 2-aminophenol with the base before adding the carbonylating agent. |
Generalized Experimental Workflow for CDI-Mediated Benzoxazolone Synthesis:
Caption: A generalized experimental workflow for the synthesis of benzoxazolone using CDI.
Issue 4: Formation of Disulfide Byproducts
Q4: During my benzoxazole synthesis, I am observing the formation of a high molecular weight byproduct that I suspect is a disulfide-linked dimer of my 2-aminophenol starting material. Why is this happening and how can I prevent it?
A4: The formation of disulfide byproducts can occur if the reaction conditions are oxidative and no precautions are taken to prevent the oxidation of the thiol-like aminophenol.
Mechanism of Disulfide Formation:
Under oxidative conditions, two molecules of 2-aminophenol can be oxidized to form a disulfide bond between the two sulfur atoms that are bioisosteric to the oxygen atoms in this context, leading to the formation of a dimeric impurity. This is more prevalent in syntheses involving oxidizing agents or when the reaction is exposed to air for prolonged periods at elevated temperatures.
Preventative Measures:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the extent of oxidative side reactions.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.
-
Reducing Agents: In some cases, the addition of a small amount of a mild reducing agent can help to suppress disulfide formation. However, care must be taken to ensure that the reducing agent does not interfere with the main reaction.
-
Control of Reaction Time and Temperature: Minimizing the reaction time and avoiding unnecessarily high temperatures can also help to reduce the formation of oxidative byproducts.
Illustrative Reaction Scheme:
Caption: Formation of a disulfide byproduct from 2-aminophenol under oxidative conditions.
References
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically begins with 4-bromo-2-aminophenol as the key precursor. This is then cyclized to form the benzoxazolone ring, followed by methylation.
Q2: What are the key reaction steps in the synthesis of this compound?
A2: The synthesis generally involves two main steps:
-
Cyclization: Formation of the 6-bromobenzo[d]oxazol-2(3H)-one core from 4-bromo-2-aminophenol.
-
Methylation: N-methylation of the 6-bromobenzo[d]oxazol-2(3H)-one intermediate to yield the final product.
Q3: What are some of the critical parameters to control during the synthesis?
A3: Key parameters to monitor and control include reaction temperature, reaction time, purity of starting materials, and the stoichiometry of reagents. Inadequate control of these parameters can lead to low yields and the formation of impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step
Q: My cyclization of 4-bromo-2-aminophenol is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in the formation of the benzoxazolone ring are a common challenge. Here are several factors to investigate:
-
Purity of Starting Materials: Impurities in the 4-bromo-2-aminophenol can significantly hinder the reaction.[2]
-
Troubleshooting:
-
Verify the purity of your 4-bromo-2-aminophenol using techniques like NMR or melting point analysis.
-
If necessary, purify the starting material by recrystallization.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Conditions: The temperature or choice of cyclizing agent may not be ideal.
-
Troubleshooting:
-
For urea-based cyclization, ensure the temperature is high enough to create a melt phase (typically 130-160°C).[1]
-
When using other cyclizing agents like triphosgene or carbonyldiimidazole (CDI), ensure appropriate solvent and temperature conditions are maintained.
-
-
Issue 2: Inefficient N-Methylation
Q: I am experiencing a low conversion rate during the N-methylation of 6-bromobenzo[d]oxazol-2(3H)-one. How can I improve this?
A: Incomplete methylation can be due to several factors related to the reagents and reaction conditions.
-
Choice of Methylating Agent and Base: The reactivity of the methylating agent and the strength of the base are crucial.
-
Troubleshooting:
-
Common methylating agents include methyl iodide and dimethyl sulfate. Ensure the chosen reagent is of high purity.
-
A suitable base, such as potassium carbonate or sodium hydride, is necessary to deprotonate the benzoxazolone nitrogen. Ensure the base is anhydrous and added in the correct stoichiometric amount.
-
-
-
Reaction Temperature and Time: The reaction may require specific temperature management.
-
Troubleshooting:
-
Some methylation reactions proceed well at room temperature, while others may require gentle heating. Monitor the reaction by TLC to determine the optimal conditions.
-
Ensure the reaction is allowed to proceed for a sufficient amount of time for complete conversion.
-
-
Issue 3: Formation of Side Products
Q: I am observing significant impurity peaks in my crude product. What are the likely side products and how can I minimize them?
A: Side product formation can significantly reduce the purity and yield of the final product.
-
O-Methylation: A common side product is the O-methylated isomer.
-
Troubleshooting:
-
Careful selection of the base and solvent system can influence the N- versus O-alkylation ratio. Using a polar aprotic solvent like DMF can favor N-alkylation.
-
-
-
Di-bromination: If harsh brominating conditions are used in precursor synthesis, di-brominated species can be present.
-
Troubleshooting:
-
Ensure controlled bromination conditions when synthesizing the 4-bromo-2-aminophenol precursor.
-
-
-
Polymerization: Under certain conditions, starting materials or intermediates may polymerize.[3]
-
Troubleshooting:
-
Maintain careful control over the reaction temperature and reagent concentrations to minimize polymerization.
-
-
Experimental Protocols
Protocol 1: Synthesis of 6-bromobenzo[d]oxazol-2(3H)-one (Cyclization)
This protocol outlines the formation of the benzoxazolone ring from 4-bromo-2-aminophenol using urea.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromo-2-aminophenol and urea.
-
Heating: Heat the mixture to 130-160°C to create a melt.
-
Reaction: Maintain the temperature and continue stirring for the recommended reaction time, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and treat it with water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (N-Methylation)
This protocol describes the methylation of the benzoxazolone intermediate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromobenzo[d]oxazol-2(3H)-one in a suitable anhydrous solvent such as DMF.
-
Base Addition: Add a base, for example, potassium carbonate, to the solution and stir.
-
Methylating Agent Addition: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at a controlled temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoxazolone Synthesis
| Parameter | Method A (Urea) | Method B (CDI) |
| Starting Material | 4-bromo-2-aminophenol | 4-bromo-2-aminophenol |
| Cyclizing Agent | Urea | Carbonyldiimidazole (CDI) |
| Solvent | Solvent-free (melt) | THF or DMF |
| Temperature | 130-160°C | Room Temperature to 50°C |
| Typical Yield | Moderate to High | High |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure starting materials | Purify starting materials before use.[2] |
| Incomplete reaction | Extend reaction time and/or increase temperature.[2] | |
| Side Product Formation | O-methylation | Optimize base and solvent selection. |
| Over-alkylation/acylation | Use controlled stoichiometry of alkylating/acylating agent.[3] | |
| Product Loss During Purification | Inefficient extraction | Perform multiple extractions with the appropriate solvent. |
| Suboptimal chromatography | Optimize the solvent system for column chromatography. |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing common synthesis issues.
References
Technical Support Center: Characterization of Bromo-Substituted Heterocyles
Welcome to the Technical Support Center for the characterization of bromo-substituted heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of bromo-substituted heterocycles?
A1: Researchers often face several challenges during the characterization of bromo-substituted heterocycles. These include:
-
Complex NMR Spectra: The presence of bromine can lead to complex splitting patterns and shifts in proton and carbon NMR spectra, making interpretation difficult.
-
Isotopic Patterns in Mass Spectrometry: Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance, resulting in characteristic M and M+2 ion clusters that can complicate mass spectrum analysis, especially in poly-brominated compounds.[1]
-
Variable Fragmentation in Mass Spectrometry: The fragmentation patterns of bromo-substituted heterocycles can be highly dependent on the position of the bromine atom and the nature of the heterocyclic ring.[1]
-
Purification Difficulties: These compounds can be challenging to purify due to similar polarities with starting materials or byproducts, and some may be prone to degradation on silica gel.
-
Crystallization Issues: Obtaining high-quality single crystals for X-ray crystallography can be difficult due to factors like polymorphism, "oiling out," or the formation of small, poorly-defined crystals.[2]
-
Stability Concerns: Some bromo-substituted heterocycles can be sensitive to heat, light, or pH, leading to degradation during experiments or storage.
Q2: How does the bromine isotope pattern appear in a mass spectrum?
A2: Due to the natural abundance of bromine isotopes (79Br and 81Br are in a roughly 1:1 ratio), a molecule containing one bromine atom will exhibit two molecular ion peaks of nearly equal intensity, one for the molecule with 79Br (M) and one for the molecule with 81Br (M+2).[1] For molecules with multiple bromine atoms, the isotopic pattern becomes more complex, following a binomial distribution.
Q3: Can the position of the bromine atom on the heterocyclic ring affect its mass spectral fragmentation?
A3: Yes, the position of the bromine atom can significantly influence the fragmentation pathway. For example, in the electron ionization mass spectrometry of 3-bromopyridine, the primary fragmentation pathways involve the loss of a bromine radical and cleavage of the pyridine ring.[1] The stability of the resulting fragments, which is influenced by the bromine's position, will dictate the observed fragmentation pattern.
Q4: What is "oiling out" during crystallization and how can I prevent it?
A4: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid rather than a solid during crystallization.[2][3] This often occurs when the compound's melting point is lower than the temperature of the solution or when there is a high concentration of impurities.[2] To prevent this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[2][4] Using a solvent with a lower boiling point can also be beneficial.[2]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Complex/Overlapping Signals in 1H NMR | High sample concentration leading to peak broadening. Presence of paramagnetic impurities. Insufficient spectrometer resolution. | Dilute the sample. Pass the sample through a small plug of silica gel to remove paramagnetic impurities. Use a higher-field NMR spectrometer for better signal dispersion. |
| Difficulty in Assigning Protons and Carbons | Lack of clear coupling patterns. Overlapping signals. | Perform 2D NMR experiments such as COSY (for 1H-1H correlations), HSQC (for direct 1H-13C correlations), and HMBC (for long-range 1H-13C correlations). |
| Inaccurate Integration | Incomplete relaxation of nuclei. Phasing errors. | Increase the relaxation delay (d1) in the acquisition parameters. Carefully phase the spectrum manually. |
Mass Spectrometry (MS)
| Problem | Potential Cause | Troubleshooting Steps |
| No Molecular Ion Peak Observed | The molecular ion is unstable and fragments immediately. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Complex Isotope Pattern for Poly-brominated Compounds | Overlapping isotopic clusters from different fragments. | Use a high-resolution mass spectrometer to resolve the isotopic fine structure. Compare the observed pattern with a simulated isotopic distribution for the expected formula. |
| Unexpected Fragmentation Pattern | The fragmentation pathway is different from expected. | Consider rearrangement reactions, which are common in heterocyclic systems. Analyze the spectrum for characteristic losses (e.g., loss of HBr, HCN). Compare the spectrum to literature data for similar compounds if available. |
X-Ray Crystallography
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "Oils Out" | High supersaturation; compound's melting point is below the crystallization temperature.[2][3] | Reheat the solution, add more solvent to reduce saturation, and cool slowly.[4] Choose a solvent with a lower boiling point.[2] |
| Formation of Small or Needle-like Crystals | Nucleation is too rapid. | Slow down the crystallization process by using a slower cooling rate, vapor diffusion, or solvent layering techniques.[5] |
| No Crystals Form | The compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated. | Try a different solvent or a mixture of solvents.[6] Slowly evaporate the solvent to increase the concentration.[4] Add a seed crystal to induce crystallization.[4] |
| Poor Crystal Quality | Impurities are present in the sample. Rapid crystallization. | Purify the compound further before attempting crystallization. Slow down the rate of crystal growth.[4] |
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) for Selected Bromo-Substituted Heterocycles
| Compound | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 2-Bromopyridine [7] | 2 | - | 142.4 |
| 3 | 7.44-7.46 | 128.4 | |
| 4 | 7.50-7.55 | 138.6 | |
| 5 | 7.21-7.26 | 122.8 | |
| 6 | 8.30-8.40 | 150.3 | |
| 3-Bromopyridine [8] | 2 | 8.68 | - |
| 4 | 7.80 | - | |
| 5 | 7.19 | - | |
| 6 | 8.52 | - | |
| 5-Bromoindole [9] | 1 (NH) | ~8.1 (br s) | - |
| 2 | 7.25 (t) | 124.76 | |
| 3 | 6.47 (t) | - | |
| 4 | 7.76 (d) | 122.95 | |
| 5 | - | 112.50 | |
| 6 | 7.20 (dd) | 121.64 | |
| 7 | 7.15 (d) | 111.60 | |
| 3a | - | 130.22 | |
| 7a | - | 134.96* | |
| Reference data for 5-bromo-3-methyl-1H-indole.[9] |
Table 2: Common Mass Spectral Fragments for 3-Bromopyridine[1]
| m/z | Ion Formula | Description |
| 157/159 | [C₅H₄BrN]⁺˙ | Molecular ion |
| 78 | [C₅H₄N]⁺ | Loss of Br radical |
| 51 | [C₄H₃]⁺ | Loss of HCN from [C₅H₄N]⁺ |
Experimental Protocols
Protocol 1: Purification of a Bromo-Substituted Pyridine by Flash Column Chromatography[10][11]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., hexanes). The ratio of silica gel to crude material should be approximately 20:1 to 50:1 by weight.[10]
-
Column Packing: Plug a glass column with cotton wool and add a layer of sand. Pour the silica gel slurry into the column, gently tapping to ensure even packing. Allow the solvent to drain until it is level with the top of the silica. Add another thin layer of sand.[11]
-
Sample Loading: Dissolve the crude bromo-substituted pyridine in a minimal amount of the eluent (wet loading) or adsorb it onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.[10]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to begin elution. Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Bromo-Substituted Heterocycle[4][10]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Test small amounts of the compound in various solvents to find the ideal one.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add solvent dropwise if necessary to achieve complete dissolution.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during cooling.[10]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. quora.com [quora.com]
- 7. rsc.org [rsc.org]
- 8. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Improving Regioselectivity in Benzoxazolone Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazolone derivatives, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Yield of Benzoxazolone
Q1: My reaction between a 2-aminophenol and a carbonylating agent (e.g., urea, phosgene equivalent) is resulting in a low yield or no product. What are the likely causes and how can I improve it?
A1: Low yields in benzoxazolone synthesis are a common problem and can often be attributed to several factors:
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Inadequate Temperature: The condensation reaction to form the benzoxazolone ring often requires high temperatures, particularly when using less reactive carbonylating agents like urea (typically 130-160°C). Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures may cause decomposition of your starting material or product.
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Suboptimal Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, in practice, using a slight excess of the carbonylating agent (e.g., 1.5 to 3 equivalents of urea) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of byproducts.
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Reaction Time: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction prematurely will result in a low yield.
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Purity of Starting Materials: Impurities present in the 2-aminophenol can significantly interfere with the cyclization process. Ensure your starting materials are of high purity before commencing the reaction.
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Catalyst Activity: If your synthesis involves a catalyst, ensure it is active and not poisoned. Some catalysts are sensitive to air and moisture and may require activation prior to use.
Issue 2: Formation of an Undesired Regioisomer or a Mixture of Isomers
Q2: I am using a substituted 2-aminophenol and obtaining a mixture of benzoxazolone regioisomers. How can I control the regioselectivity of the cyclization?
A2: Achieving high regioselectivity is a significant challenge when using asymmetrically substituted 2-aminophenols. The formation of different regioisomers (e.g., 5-substituted vs. 6-substituted) is governed by a combination of steric and electronic factors. Here are key factors to consider for improving regioselectivity:
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Steric Hindrance: Bulky substituents on the 2-aminophenol ring can influence which nitrogen or oxygen atom participates in the initial steps of the reaction. The reaction will likely favor the pathway that minimizes steric clash in the transition state.
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Electronic Effects of Substituents: The electronic nature of the substituents on the 2-aminophenol ring plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the nucleophilicity of the adjacent amino and hydroxyl groups, thereby directing the cyclization to a preferred position.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, which in turn can affect the ratio of regioisomers.
-
Temperature: In some cases, lower temperatures may favor the formation of a kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. A systematic study of the temperature profile is recommended.
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Catalyst: The choice of catalyst, if applicable, can significantly impact regioselectivity. Lewis acids or Brønsted acids can coordinate to the starting materials in a way that favors one cyclization pathway over another.
-
Q3: How can I separate the resulting mixture of benzoxazolone regioisomers?
A3: Separating regioisomers can be challenging due to their similar physical properties. The following techniques can be employed:
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Column Chromatography: This is the most common method for separating isomers. Careful optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. Gradient elution can often provide better separation than isocratic conditions.
-
Preparative Thin Layer Chromatography (Prep-TLC): For smaller scale separations, prep-TLC can be an effective method.
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Recrystallization: If one regioisomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be a powerful purification technique.
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High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable column can provide high-purity isomers.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for the separation of isomers and is often successful where HPLC fails.[1]
Issue 3: Side Product Formation
Q4: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A4: Side product formation can significantly reduce the yield of the desired benzoxazolone. Common side reactions include:
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Polymerization: Under harsh reaction conditions (e.g., high temperatures, strong acids), starting materials or intermediates can polymerize.
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Over-alkylation/acylation: If the reaction involves subsequent modification of the benzoxazolone ring, multiple substitutions can occur.
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Formation of Biuret: When using urea as the carbonylating agent, a large excess can lead to the formation of biuret.
To minimize side products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.
Data Presentation: Factors Influencing Regioselectivity
The following table summarizes how various factors can influence the regiochemical outcome of benzoxazolone synthesis. Note: Specific quantitative data on regioisomer ratios for benzoxazolone synthesis from substituted 2-aminophenols is not extensively available in the literature, highlighting a need for further research in this area. The trends presented are based on general principles of organic chemistry and data from related heterocyclic syntheses.
| Factor | Influence on Regioselectivity | General Trend |
| Substituent Position | Directs the cyclization pathway. | Substituents on the 2-aminophenol ring will influence the nucleophilicity of the adjacent amino and hydroxyl groups. The more nucleophilic site is generally favored for initial attack. |
| Steric Hindrance | Can block one reaction site, favoring the less hindered pathway. | Bulky substituents tend to direct the reaction away from their position. |
| Electronic Effects | Electron-donating groups (EDGs) can enhance the nucleophilicity of the nearby functional group, while electron-withdrawing groups (EWGs) can decrease it. | The reaction is often favored at the site with higher electron density. |
| Reaction Temperature | Can switch between kinetic and thermodynamic control. | Lower temperatures may favor the kinetically preferred product, while higher temperatures may allow for equilibration to the more stable thermodynamic product. |
| Solvent Polarity | Can stabilize charged intermediates or transition states differently. | The effect is system-dependent and requires empirical optimization. |
| Catalyst | Can coordinate to the substrate to favor a specific geometry for cyclization. | Lewis or Brønsted acids can pre-organize the substrate for a selective reaction. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminobenzoxazoles from Substituted 2-Aminophenols
This protocol is adapted from a method for the synthesis of 2-aminobenzoxazoles and can serve as a starting point for investigating the cyclization of substituted 2-aminophenols.[2][3]
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Reaction Setup: In a round-bottom flask, dissolve the substituted o-aminophenol (0.9 mmol, 1.0 equiv) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equiv) in 1,4-dioxane (4 mL).
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Addition of Lewis Acid: Add BF₃·Et₂O (1.8 mmol, 2.0 equiv) dropwise to the solution.
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Reaction: Reflux the mixture overnight (monitor by TLC, typically 24–30 hours).
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Workup: After cooling to room temperature, quench the reaction with a saturated NaHCO₃ solution until the pH is approximately 7. Dilute with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (Hexane/EtOAc) to yield the desired 2-aminobenzoxazole.[2][3]
Note: While this protocol is for 2-aminobenzoxazoles, the cyclization step is relevant. To synthesize benzoxazolones, a carbonylating agent like triphosgene or urea would replace NCTS.
Visualizations
Caption: Key factors influencing the regioselectivity of benzoxazolone formation.
Caption: A workflow for troubleshooting and improving regioselectivity.
References
- 1. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted starting materials: This could be either 3-methylbenzo[d]oxazol-2(3H)-one (if you are performing a bromination step) or 6-bromobenzo[d]oxazol-2(3H)-one (if you are performing a methylation step).
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Di-brominated byproducts: Over-bromination can lead to the formation of di-bromo species, which can be challenging to separate.
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Positional isomers: If the bromination is not perfectly regioselective, other bromo-isomers might be present.
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Residual reagents and solvents: Reagents such as N-Bromosuccinimide (NBS) or its byproduct succinimide, and solvents used in the reaction will also be present in the crude mixture.
Q2: My crude product is a colored oil/solid. How can I remove the color?
A2: Colored impurities are common in bromination reactions. Treatment with activated charcoal can be an effective method for decolorization. This is typically done by dissolving the crude product in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated charcoal, heating the mixture for a short period, and then filtering off the charcoal through a pad of celite.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: If your compound is "oiling out" or failing to crystallize, consider the following troubleshooting steps:
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Solvent Polarity: Ensure you are using a solvent system with the appropriate polarity. This compound is a moderately polar compound. A single solvent like ethanol or a binary solvent system such as ethyl acetate/hexane is often a good starting point.
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Concentration: The solution may be too dilute or too concentrated. Try slowly evaporating the solvent or, conversely, adding a small amount of a co-solvent to reach the saturation point.
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Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the supersaturated solution to induce crystallization.
Q4: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?
A4: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel) or that the chosen solvent system is not optimal. Here are some solutions:
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Adjust Solvent Polarity: If your compound is streaking, the mobile phase may be too non-polar. Gradually increase the polarity of your eluent system (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
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Add a Modifier: For compounds with acidic or basic functionalities, adding a small amount of a modifier to the eluent can improve peak shape. For example, a few drops of acetic acid can help for acidic compounds, while a small amount of triethylamine can be beneficial for basic compounds. Since this compound has a lactam-like structure, it is slightly acidic, and a neutral or slightly acidic mobile phase is generally preferred.
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Sample Loading: Ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is less polar than your mobile phase. Overloading the column can also lead to poor separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Co-crystallization with impurities.- Incomplete removal of mother liquor. | - Screen a variety of solvents or solvent mixtures (see Table 1).- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold solvent. |
| Product and Impurity Co-elute During Column Chromatography | - Insufficient difference in polarity between the product and impurity.- Inappropriate mobile phase. | - Optimize the mobile phase by testing various solvent ratios with TLC.- Try a different solvent system (e.g., dichloromethane/methanol).- Consider using a different stationary phase (e.g., alumina). |
| Low Yield After Purification | - Loss of product during transfers.- Product is too soluble in the recrystallization solvent.- Incomplete elution from the chromatography column. | - Minimize transfers and ensure all equipment is rinsed.- Cool the recrystallization mixture thoroughly and for a sufficient amount of time.- After the main product has eluted, flush the column with a more polar solvent to check for any remaining product. |
| Product Decomposes on Silica Gel | - The compound is sensitive to the acidic nature of silica gel. | - Use neutral or basic alumina as the stationary phase.- Add a small amount of a base like triethylamine to the eluent to neutralize the silica gel. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol | - | A good starting point for moderately polar compounds. |
| Ethyl Acetate / Hexane | 1:3 to 1:1 | The ratio can be adjusted based on the crude product's purity. | |
| Dichloromethane / Hexane | 1:2 to 1:1 | Useful for less polar impurities. | |
| Column Chromatography | Hexane / Ethyl Acetate | Gradient from 9:1 to 7:3 | A standard eluent system for compounds of this polarity.[1] |
| Petroleum Ether / Ethyl Acetate | Gradient from 10:1 to 3:1 | An alternative to hexane/ethyl acetate. | |
| Dichloromethane / Methanol | Gradient from 99:1 to 95:5 | For more polar impurities that are difficult to separate with hexane/ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to dissolve the solid at an elevated temperature. Use a hot plate with a stirrer for efficient dissolution.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Gently heat the mixture for 5-10 minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase for separation. A good mobile phase will give the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is packed uniformly to avoid channeling.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions in test tubes or vials.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow from synthesis to purified product.
References
Validation & Comparative
A Comparative Analysis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and Related Benzoxazolone Derivatives in Preclinical Research
In the landscape of drug discovery and development, benzoxazolone derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and its structural analogs, focusing on their performance in preclinical antimicrobial and anticancer studies. While direct experimental data for this compound is limited in publicly available literature, this comparison draws upon data from closely related 6-bromo-benzoxazolone derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
The benzoxazolone core, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The introduction of different substituents on the benzene and oxazolone rings allows for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents. This guide will delve into the structure-activity relationships of these compounds, supported by experimental data and detailed protocols.
Comparative Biological Activity of Benzoxazolone Derivatives
To illustrate the impact of substitution on the biological activity of the benzoxazolone scaffold, the following tables summarize the antimicrobial and cytotoxic activities of a series of N-substituted 6-bromo-1,3-benzoxazol-2(3H)-one derivatives and related analogs. The data is sourced from a study by Krawiecka et al. (2013), which provides a direct comparison of these compounds under uniform experimental conditions.
Table 1: Antimicrobial Activity of Benzoxazolone Derivatives (Minimum Inhibitory Concentration in μg/mL) [1]
| Compound | Structure | S. aureus | S. epidermidis | E. coli | C. albicans |
| 1 | 6-Bromo-1,3-benzoxazol-2(3H)-one | >1000 | >1000 | >1000 | >1000 |
| 2 | 6-Bromo-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one | 250 | 125 | 500 | 500 |
| 3 | 6-Bromo-3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one | 125 | 62.5 | 250 | 250 |
| 4 | 5-Chloro-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one | 500 | 250 | 1000 | 1000 |
| 5 | 3-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one | 1000 | 500 | >1000 | >1000 |
Table 2: Cytotoxic Activity of Benzoxazolone Derivatives (IC50 in μM) [1]
| Compound | K562 (Human Chronic Myelogenous Leukemia) | HeLa (Human Cervical Cancer) | Normal Cells (Human Fibroblasts) |
| 1 | >100 | >100 | >100 |
| 2 | 50 | 75 | >100 |
| 3 | 30 | 50 | 80 |
| 4 | 80 | >100 | >100 |
| 5 | >100 | >100 | >100 |
Note: While this compound is not explicitly listed, the data for compounds 1, 2, and 3 provide a strong indication of how substitutions at the N-3 and C-6 positions of the benzoxazolone ring influence biological activity.
Structure-Activity Relationship and Mechanistic Insights
The data presented above highlights key structure-activity relationships (SAR) within this class of compounds. The unsubstituted 6-bromo-1,3-benzoxazol-2(3H)-one (Compound 1 ) shows negligible antimicrobial and cytotoxic activity. However, the introduction of a dimethylaminoethyl or diethylaminoethyl side chain at the N-3 position (Compounds 2 and 3 ) significantly enhances both activities. This suggests that the basic amino group and the length of the alkyl chain are crucial for biological efficacy, likely by facilitating interactions with biological targets or improving cell permeability.
The position and nature of the halogen substituent also play a critical role. A comparison between the 6-bromo derivative (Compound 2 ) and the 5-chloro derivative (Compound 4 ) indicates that the 6-bromo substitution is more favorable for both antimicrobial and cytotoxic activity against the tested cell lines.
The general mechanism of action for many benzoxazolone derivatives is not fully elucidated but is thought to involve the inhibition of key enzymes or interference with cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for benzoxazolone-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Krawiecka et al. (2013).[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
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Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspension is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
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Preparation of Compounds: The benzoxazolone derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial twofold dilutions are then prepared in Mueller-Hinton broth for bacteria or RPMI 1640 medium for yeast in 96-well microtiter plates.
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Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35°C for 16-20 hours for bacteria and at 30°C for 20-24 hours for yeast.
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Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Human cancer cell lines (K562, HeLa) and normal human fibroblasts are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The benzoxazolone derivatives are dissolved in DMSO and diluted with culture medium to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.
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Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition and Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
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Formazan Solubilization and Absorbance Reading: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
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Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
The following diagram illustrates a general workflow for the in vitro screening of benzoxazolone derivatives.
Caption: General workflow for in vitro screening of benzoxazolone derivatives.
Conclusion
This comparative guide, while not focused on this compound due to a lack of specific data, provides valuable insights into the structure-activity relationships of closely related 6-bromo-benzoxazolone derivatives. The presented data clearly indicates that substitutions at the N-3 position of the benzoxazolone ring are critical for imparting significant antimicrobial and cytotoxic activities. Furthermore, the presence and position of a halogen on the benzene ring can modulate this activity.
For researchers and drug development professionals, these findings underscore the potential of the 6-bromo-benzoxazolone scaffold as a starting point for the design of novel therapeutic agents. The provided experimental protocols offer a solid foundation for the in-house evaluation of this compound and other newly synthesized analogs. Future studies directly comparing a series of 3-alkyl-6-halobenzoxazolones are warranted to further elucidate the precise SAR and to identify lead candidates with improved potency and selectivity for further development.
References
Comparative Anticancer Efficacy of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Anticancer Agents
The quest for more effective and selective anticancer agents has led to significant interest in heterocyclic compounds, with the benzoxazolone scaffold emerging as a promising pharmacophore. This guide provides a comparative analysis of the anticancer activity of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and its analogs, drawing upon available data from structurally related compounds to elucidate structure-activity relationships and potential mechanisms of action. The information presented herein is intended to support rational drug design and guide further preclinical research.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of various bromo-substituted benzoxazole and related heterocyclic analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below. It is important to note that direct comparative data for a homologous series of this compound analogs is limited in the public domain; therefore, this table compiles data from various studies on structurally similar compounds to provide a broader perspective on their anticancer potential.
| Compound ID/Reference | Core Structure | Cancer Cell Line | IC50 (µM) |
| 6-Bromoquinazoline derivative (5b) [1] | Quinazoline | MCF-7 (Breast) | 0.53 |
| SW480 (Colon) | 1.95 | ||
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45) [1] | Quinazolinone | A549 (Lung) | 0.44 |
| Thiazolo[3,2-a]benzimidazole derivative (2) [2] | Thiazolo[3,2-a]benzimidazole | HCT-116 (Colon) | Strong Cytotoxicity |
| Hep-G2 (Liver) | Strong Cytotoxicity | ||
| Thiazolo[3,2-a]benzimidazole derivative (4) [2] | Thiazolo[3,2-a]benzimidazole | HCT-116 (Colon) | Strong Cytotoxicity |
| Hep-G2 (Liver) | Strong Cytotoxicity | ||
| Thiazolo[3,2-a]benzimidazole derivative (9a) [2] | Thiazolo[3,2-a]benzimidazole | HCT-116 (Colon) | Strong Cytotoxicity |
| Hep-G2 (Liver) | Strong Cytotoxicity | ||
| Benzothiazole Aniline Derivative (L1) [3] | Benzothiazole | HepG2 (Liver) | 5.9 ± 0.4 |
| A549 (Lung) | 12.3 ± 0.9 | ||
| MCF-7 (Breast) | 10.1 ± 0.7 | ||
| HeLa (Cervical) | 25.4 ± 1.8 | ||
| HCT116 (Colon) | 8.2 ± 0.6 | ||
| Benzothiazole Aniline Derivative (L2) [3] | Benzothiazole | HepG2 (Liver) | 3.9 ± 0.3 |
| A549 (Lung) | 15.8 ± 1.2 | ||
| MCF-7 (Breast) | 12.5 ± 0.9 | ||
| HeLa (Cervical) | 28.1 ± 2.1 | ||
| HCT116 (Colon) | 10.4 ± 0.8 |
*Qualitative description from the source; specific IC50 values were not provided.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature for evaluating the anticancer activity of these compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of the compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
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Principle: This colorimetric assay is based on the reduction of the yellow, water-soluble MTT reagent to a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Flow Cytometry)
Induction of apoptosis is a common mechanism of action for anticancer drugs. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for its detection.
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
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Cell Harvesting: Both adherent and floating cells are collected and washed.
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Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound analogs are not extensively detailed, studies on related bromo-substituted heterocyclic compounds suggest the involvement of key pathways regulating cell survival, proliferation, and apoptosis.
Proposed Apoptosis Induction Pathway
Many anticancer agents, including those with a benzoxazole scaffold, exert their effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common route.
Caption: Proposed intrinsic apoptosis pathway induced by 6-bromobenzoxazolone analogs.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and evaluating the anticancer potential of novel compounds is a multi-step process.
Caption: General experimental workflow for the evaluation of novel anticancer compounds.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective drug candidates based on the benzoxazolone scaffold.
The benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the benzo[d]oxazol-2(3H)-one ring system provides a unique template for further structural modifications to modulate biological activity. This guide delves into the available research to elucidate how different substituents on this core structure influence its therapeutic effects.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents at the N-3 position of the oxazolone ring. The following tables summarize the in vitro cytotoxic and antimicrobial activities of a series of N-substituted 6-bromo-1,3-benzoxazol-2(3H)-one derivatives, providing a basis for understanding their SAR. While the core structure in these studies is 6-bromo-1,3-benzoxazol-2(3H)-one, the insights gained are directly applicable to the 3-methyl analog.
Cytotoxic Activity
The cytotoxic effects of various N-substituted 6-bromo-1,3-benzoxazol-2(3H)-one derivatives were evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.
Table 1: Cytotoxic Activity (IC50, µM) of N-Substituted 6-Bromo-1,3-benzoxazol-2(3H)-one Derivatives
| Compound ID | N-Substituent | K562 (Chronic Myeloid Leukemia) | HeLa (Cervical Cancer) |
| 1 | -H | > 1000 | > 1000 |
| 2 | -CH2CH2N(CH3)2 | > 1000 | > 1000 |
| 3 | -CH2CH2N(C2H5)2 | > 1000 | > 1000 |
| 4 | -CH2CH2-(morpholin-4-yl) | > 1000 | > 1000 |
| 5 | -CH2CH2-(piperidin-1-yl) | > 1000 | > 1000 |
| 6 | -CH2CH2CH2N(CH3)2 | > 1000 | > 1000 |
Data extracted from a study on N-substituted 1,3-benzoxazol-2(3H)-one derivatives.[1]
Structure-Activity Relationship for Cytotoxicity:
Based on the data presented, the tested N-substituted 6-bromo-1,3-benzoxazol-2(3H)-one derivatives exhibited low cytotoxicity against both K562 and HeLa cancer cell lines, with IC50 values greater than 1000 µM.[1] This suggests that the introduction of these specific aminoalkyl side chains at the N-3 position does not confer significant anticancer activity. Further modifications, potentially involving different linkers or terminal groups, would be necessary to enhance the cytotoxic potential of this scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with different concentrations of the compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing the Structure-Activity Relationship Workflow
To better understand the process of conducting a structure-activity relationship study, the following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound derivatives is still in its early stages. The currently available data suggests that simple aminoalkyl substitutions at the N-3 position of the 6-bromo-benzoxazolone core are not sufficient to induce significant cytotoxic activity. Future research should focus on a broader range of substituents at this position, as well as modifications at other positions of the benzoxazolone ring, to unlock the full therapeutic potential of this scaffold. The systematic collection and analysis of quantitative biological data, coupled with detailed experimental protocols, will be crucial for the rational design of novel and effective drug candidates based on the this compound framework.
References
Unveiling the Potential of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Derivatives as Potent Kinase and Chromodomain Inhibitors
For Immediate Release
A Comparative Analysis of Novel Benzo[d]oxazol-2(3H)-one Derivatives Against Established Inhibitors of CDYL and TNIK
Researchers and drug development professionals are constantly seeking novel molecular scaffolds to target challenging disease pathways. The benzo[d]oxazol-2(3H)-one core structure has recently emerged as a versatile platform for the development of potent and selective inhibitors against critical targets in oncology and epigenetics. This guide provides a comprehensive comparison of the efficacy of derivatives of this scaffold, specifically in the context of Chromodomain Y-like (CDYL) protein and Traf2- and Nck-interacting kinase (TNIK), benchmarked against known inhibitors in the field.
Executive Summary
Derivatives of the 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one scaffold have demonstrated remarkable inhibitory activity against two key therapeutic targets:
-
Chromodomain Y-like (CDYL): A benzo[d]oxazol-2(3H)-one analog, designated as D03 , has been identified as the first potent and selective small-molecule inhibitor of CDYL, a reader of repressive histone marks.
-
Traf2- and Nck-interacting kinase (TNIK): Another derivative, compound 8g , has shown significant potency against TNIK, a kinase implicated in the Wnt signaling pathway and a promising target for colorectal cancer.
This report details the inhibitory efficacy of these compounds in comparison to other known inhibitors, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways.
Efficacy Comparison: Benzo[d]oxazol-2(3H)-one Derivatives vs. Known Inhibitors
The performance of these novel benzo[d]oxazol-2(3H)-one derivatives has been evaluated against established inhibitors for their respective targets.
Chromodomain Y-like (CDYL) Inhibitors
The field of small-molecule inhibitors for CDYL is still in its nascent stages. Compound D03 represents a significant breakthrough as one of the first reported potent and selective inhibitors.
| Compound/Inhibitor | Target | Efficacy Metric (KD) | Reference |
| D03 (benzo[d]oxazol-2(3H)-one analog) | CDYL | 0.5 µM | Published Research |
| Other Known Inhibitors | CDYL | Limited public data on potent, selective small-molecule inhibitors |
Key Finding: The benzo[d]oxazol-2(3H)-one derivative, D03, is a pioneering inhibitor of CDYL, demonstrating high affinity and paving the way for further investigation into the therapeutic potential of targeting this chromodomain protein.
Traf2- and Nck-interacting kinase (TNIK) Inhibitors
In contrast to CDYL, several inhibitors have been developed for TNIK. Compound 8g demonstrates competitive potency against these established molecules.
| Compound/Inhibitor | Target | Efficacy Metric (IC50/Ki) | Reference |
| 8g (benzo[d]oxazol-2(3H)-one derivative) | TNIK | IC50: 0.050 µM | Published Research |
| NCB-0846 | TNIK | IC50: 21 nM | Published Research |
| KY-05009 | TNIK | Ki: 100 nM | Published Research |
| Rentosertib (INS018_055) | TNIK | Kd: 4.32 nM; IC50: 31 nM | Published Research |
Key Finding: The benzo[d]oxazol-2(3H)-one derivative, 8g, exhibits potent inhibition of TNIK, placing it among the more effective small-molecule inhibitors for this cancer target.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: CDYL-mediated transcriptional repression pathway.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize the efficacy of these inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD) of the compound to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., purified CDYL or TNIK)
-
Test compound (e.g., D03 or 8g)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized protein surface, starting from the lowest concentration.
-
Allow for sufficient association and dissociation time.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
ADP-Glo™ Kinase Assay for Inhibitory Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant kinase (e.g., TNIK)
-
Kinase substrate (e.g., a generic or specific peptide)
-
ATP
-
Test compound (e.g., 8g)
-
Kinase reaction buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a multiwell plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for Target Engagement
Objective: To assess the effect of the compound on the target protein and downstream signaling pathways in a cellular context.
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and downstream markers)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of the compound on the viability of cancer cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multiwell plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® Reagent directly to the wells.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Detection: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
This comprehensive guide underscores the potential of the benzo[d]oxazol-2(3H)-one scaffold in developing novel and potent inhibitors for challenging therapeutic targets. The provided data and protocols offer a valuable resource for researchers in the fields of drug discovery and chemical biology.
Comparative Guide to the Biological Target Validation of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of the hypothetical biological target of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. Based on the prevalence of the benzo[d]oxazol-2(3H)-one scaffold in known kinase inhibitors, this document will proceed under the hypothesis that the primary biological target is a protein kinase, hereafter referred to as "Kinase Z".[1][2]
We will compare the hypothetical performance of this compound with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-kinase inhibitor), providing supporting experimental data and detailed protocols for target validation.
Comparative Analysis of Kinase Z Inhibition
To ascertain the potency, cellular engagement, and selectivity of this compound as a Kinase Z inhibitor, a series of in vitro and cellular assays are required. The following tables summarize hypothetical quantitative data from such a comparative study.
Table 1: In Vitro and Cellular Potency Against Kinase Z
| Compound | In Vitro IC50 (nM) for Kinase Z | Cellular EC50 (nM) for Kinase Z Target Engagement |
| This compound | 25 | 250 |
| Staurosporine | 5 | 50 |
| Dasatinib | 10 | 100 |
Caption: Hypothetical comparison of the in vitro inhibitory potency (IC50) and cellular target engagement (EC50) of this compound and two alternative compounds against the hypothetical target, Kinase Z.
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Score (% Inhibition at 1 µM) | Number of Kinases Inhibited >90% (out of 468) |
| This compound | 85% against Kinase Z | 5 |
| Staurosporine | 99% against Kinase Z | >200 |
| Dasatinib | 95% against Kinase Z | 30 |
Caption: Hypothetical selectivity profile of this compound and two alternative compounds. Data is presented as the percentage of inhibition of Kinase Z at a 1 µM concentration and the number of kinases in a broad panel inhibited by more than 90%.
Signaling Pathway Context
Protein kinases are crucial components of signaling pathways that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. The dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The diagram below illustrates a generic kinase signaling cascade.
Caption: A generic kinase signaling pathway initiated by an external ligand.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by Kinase Z in a cell-free system.
Workflow Diagram:
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.
Detailed Methodology:
-
Reagents: Recombinant Kinase Z, biotinylated peptide substrate, ATP, assay buffer, test compounds, and a TR-FRET detection system (e.g., LanthaScreen™ with Eu-labeled anti-phospho-substrate antibody and streptavidin-labeled acceptor fluorophore).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, Kinase Z, and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (Eu-labeled antibody and streptavidin-acceptor).
-
Incubate for an additional period to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement by measuring the thermal stabilization of Kinase Z in intact cells upon compound binding.[3][4][5]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing Kinase Z or engineered to overexpress it.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes for each temperature point.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by immediate cooling on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells using freeze-thaw cycles or detergent-based lysis buffers.
-
Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Quantify the amount of soluble Kinase Z in the supernatant using Western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble Kinase Z as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Dose-response curves can be generated at a fixed temperature to determine the cellular EC50.
Kinase Selectivity Profiling
This analysis assesses the specificity of the compound by testing its activity against a broad panel of kinases.
Methodology Overview: A common approach is to use a service like KINOMEscan®, which employs a competition binding assay.[6][7]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
-
Procedure: The test compound is incubated with a panel of over 460 kinases. The results are typically reported as the percent of kinase inhibited at a specific concentration (e.g., 1 µM).
-
Data Interpretation: A highly selective compound will inhibit only a small number of kinases in the panel, while a non-selective compound like Staurosporine will show broad activity. This data is crucial for predicting potential off-target effects.
Conclusion
The validation of a biological target is a critical step in drug discovery. This guide provides a hypothetical yet methodologically sound framework for validating Kinase Z as the target of this compound. By comparing its performance against established kinase inhibitors using robust in vitro and cellular assays, researchers can build a strong data package to support further development. The provided protocols and workflows offer a starting point for designing and executing these essential validation experiments.
References
- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Efficacy of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: An Analysis of Available Data
Despite a comprehensive search for experimental data, no publicly available studies detailing the in vitro or in vivo efficacy of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one were identified. Research into the biological activity of the broader class of benzo[d]oxazol-2(3H)-one derivatives is ongoing, with some analogs showing promise as inhibitors of specific cellular targets. However, specific quantitative data, such as IC50 or EC50 values, and detailed experimental protocols for the target compound remain elusive.
A significant focus of recent research has been on the potential of benzo[d]oxazol-2(3H)-one derivatives as inhibitors of the chromodomain protein CDYL, a reader of histone post-translational modifications. A key study in this area identified a potent and selective small-molecule inhibitor of CDYL, designated as compound D03, which demonstrated a dissociation constant (KD) of 0.5 μM. While this research highlighted the potential of the benzo[d]oxazol-2(3H)-one scaffold, the specific structure of D03 was determined to be a more complex molecule and not this compound. The study involved the synthesis and analysis of 43 such analogs, but the specific efficacy data for each, including the compound of interest, is not available in the public domain.
Potential Therapeutic Relevance and Signaling Pathways
The investigation into benzo[d]oxazol-2(3H)-one derivatives as CDYL inhibitors suggests a potential mechanism of action involving the epigenetic regulation of gene expression. CDYL is known to be involved in transcriptional repression, and its inhibition could lead to the reactivation of silenced genes. This pathway is of significant interest in various research fields, including neurobiology and oncology.
To illustrate the potential, though not confirmed, mechanism of action for a compound like this compound, a hypothetical signaling pathway is presented below. This diagram is based on the known function of CDYL and the activity of analogous compounds.
A Comparative Analysis of Synthetic Routes to Substituted Benzoxazolones
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of the most common and effective synthetic routes to substituted benzoxazolones, offering a side-by-side look at their methodologies, performance, and substrate compatibility. The information presented is supported by experimental data to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Key Synthetic Strategies at a Glance
Several primary methodologies have been established for the synthesis of the benzoxazolone core. These can be broadly categorized as:
-
Cyclization of 2-Aminophenols with Carbonyl Sources: This is arguably the most traditional and widely employed method, utilizing a variety of reagents to introduce the C2 carbonyl group.
-
Hofmann Rearrangement of Salicylamides: This route offers a classic name reaction pathway to the benzoxazolone ring system from readily available starting materials.
-
Reductive Cyclization of 2-Nitrophenols: This approach involves the simultaneous reduction of a nitro group and cyclization to form the heterocyclic ring.
-
Intramolecular Cyclization of N-(2-Hydroxyphenyl)carbamates: A method that proceeds via a pre-formed carbamate intermediate, offering a non-phosgene alternative.
The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols for key reactions, and visual diagrams of the reaction pathways.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to substituted benzoxazolones, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1. Cyclization of 2-Aminophenols | 2-Aminophenol | FeCl₃·6H₂O, CCl₄, H₂O | Acetonitrile | 120 | 2 h | 75 |
| 2-Aminophenol | Urea | None | 150-160 | 3 h | High | |
| 2. Hofmann Rearrangement | Salicylamide | Trichloroisocyanuric acid (TCCA), NaOH | Water/Dioxane | Room Temp | ~5 min | 95 |
| Salicylamide | Household bleach (NaOCl), NaOH | Water | 0 -> 70 | ~30 min | Moderate | |
| 3. Reductive Cyclization of 2-Nitrophenols | 2-Nitrophenol | 1,1'-Carbonyldiimidazole (CDI) | Not specified | Not specified | Not specified | 45 |
| 4. Intramolecular Cyclization of Carbamates | Phenyl N-(2-hydroxybenzyl)carbamate | None (thermal) | Dioxane | Reflux (101) | 1 h | 61 |
Note: Yields and reaction conditions can vary significantly based on the specific substrates and reagents used.
Experimental Protocols
This section provides detailed experimental methodologies for key examples of each synthetic route.
Route 1: Oxidative Cyclocarbonylation of 2-Aminophenol[1]
This method utilizes an iron catalyst and a carbon source that generates carbon dioxide in situ.
Materials:
-
2-Aminophenol
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Acetonitrile
Procedure:
-
A glass ampoule is charged with 2-aminophenol, CCl₄, water, and FeCl₃·6H₂O in a molar ratio of 50:400:800:1.
-
The ampoule is sealed and placed in a stainless-steel micro-autoclave with stirring.
-
The reaction is heated to 120 °C for 2 hours.
-
After cooling, the reaction mixture is worked up to isolate the 2-benzoxazolone product.
Route 2: Continuous-Flow Hofmann Rearrangement of Salicylamide[2][3]
This protocol employs a continuous-flow setup for a safe and efficient Hofmann rearrangement.
Materials:
-
Salicylamide
-
Trichloroisocyanuric acid (TCCA)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
A solution of salicylamide in a mixture of water and dioxane is prepared.
-
A solution of TCCA and NaOH in water is prepared.
-
The two solutions are pumped through a T-mixer into a heated coil reactor.
-
The reaction mixture is collected and quenched with a 1 M HCl solution.
-
The organic phase is separated and concentrated under vacuum to yield the 2-benzoxazolinone product. A 95% isolated yield can be achieved with this method.[1]
Route 3: Reductive Coupling of 2-Nitrophenol[4]
This example illustrates the synthesis of benzoxazolone via a reductive cyclization pathway.
Materials:
-
2-Nitrophenol
-
1,1'-Carbonyldiimidazole (CDI)
Procedure:
-
The reductive coupling of 2-nitrophenol is carried out using CDI as a carbonyl surrogate.
-
This reaction yields the desired benzoxazolone in a 45% yield.[2] (Note: Specific reaction conditions were not detailed in the cited abstract).
Route 4: Thermal Intramolecular Cyclization of a Carbamate[5]
This protocol describes a non-phosgene, two-step synthesis where the final step is a thermal cyclization.
Materials:
-
Phenyl N-(2-hydroxybenzyl)carbamate
-
Dioxane
Procedure:
-
Phenyl N-(2-hydroxybenzyl)carbamate is synthesized by reacting 2-(aminomethyl)phenol with phenyl chloroformate.
-
The purified carbamate is dissolved in dioxane.
-
The solution is refluxed for 1 hour to induce cyclization.
-
The solvent is removed, and the crude product is crystallized to yield 4H-1,3-benzoxazin-2(3H)-one (a benzoxazolone isomer) in 61% yield.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each major synthetic route to the benzoxazolone core.
Caption: Overview of major synthetic pathways to the benzoxazolone core.
Caption: Workflow for continuous-flow Hofmann rearrangement synthesis.
Conclusion
The synthesis of substituted benzoxazolones can be achieved through several distinct and effective routes. The choice of a particular method will depend on factors such as the availability of starting materials, the desired substitution pattern, scalability, and safety considerations.
-
The cyclization of 2-aminophenols remains a versatile and widely used approach, with newer variations offering milder and more efficient conditions.
-
The Hofmann rearrangement of salicylamides provides a high-yielding and rapid method, particularly amenable to continuous-flow processing, which enhances safety and scalability.
-
Reductive cyclization of 2-nitrophenols offers an alternative entry point, though it may be less explored for benzoxazolones specifically compared to other heterocycles.
-
Intramolecular cyclization of N-(2-hydroxyphenyl)carbamates presents a valuable non-phosgene alternative, proceeding through a stable intermediate.
By understanding the nuances of each synthetic pathway, researchers can make informed decisions to best suit their drug discovery and development programs.
References
Assessing the Selectivity of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential cancer cell selectivity of the novel compound 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related benzoxazolone and benzoxazinone derivatives to establish a benchmark for evaluation. The guide details essential experimental protocols and potential mechanisms of action to inform future research and development.
Comparative Cytotoxicity of Benzoxazinone Derivatives
To contextualize the potential selectivity of this compound, we can examine the performance of analogous compounds. A recent study on a series of 2H-1,4-benzoxazin-3(4H)-one derivatives provides valuable insight into the cytotoxic profile of this heterocyclic scaffold against various human cancer cell lines and a normal cell line.[1]
The data indicates that certain derivatives exhibit significant anti-proliferative activity against hepatocellular carcinoma (Huh-7) cells while showing minimal toxicity towards normal liver (L02) cells, suggesting a favorable selectivity profile.[1]
| Compound Reference | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity Observation |
| c5 | Huh-7 | 28.48 | L02 | Minimal cytotoxicity[1] |
| c14 | Huh-7 | 32.60 | L02 | Minimal cytotoxicity[1] |
| c16 | Huh-7 | 31.87 | L02 | Minimal cytotoxicity[1] |
| c18 | Huh-7 | 19.05 | L02 | Minimal cytotoxicity[1] |
Table 1: Cytotoxicity of selected 2H-1,4-benzoxazin-3(4H)-one derivatives. The half-maximal inhibitory concentration (IC50) values highlight the potency against the Huh-7 cancer cell line, while observations on the L02 normal cell line suggest a degree of selectivity. Data sourced from a study on related benzoxazinone compounds.[1]
Proposed Experimental Workflow for Selectivity Assessment
To determine the cancer cell selectivity of this compound, a systematic experimental approach is required. The following workflow outlines the key stages, from initial cytotoxicity screening to the elucidation of the mechanism of action.
Potential Signaling Pathway: Wnt/TNIK Inhibition
Benzoxazolone derivatives have been identified as potential inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key component of the Wnt signaling pathway.[2][3][4] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[2][4] TNIK is understood to regulate the transcriptional activity of the β-catenin/T-cell factor-4 (TCF4) complex, which drives the expression of genes involved in cell proliferation and survival.[3][4][5] Inhibition of TNIK by a compound like this compound could therefore represent a targeted therapeutic strategy.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight under standard conditions (37°C, 5% CO₂).[10]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.[7][10] Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[11][12][13][14]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound at concentrations around its IC50 value for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[11]
-
Staining: Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[12][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
Conclusion
While direct evidence for the cancer cell selectivity of this compound is pending, the broader family of benzoxazolone and benzoxazinone derivatives has demonstrated promising anticancer activity.[15][16][17] The presented comparative data on related structures, along with a robust experimental framework, provides a clear path for the systematic evaluation of this novel compound. Future studies focusing on the proposed workflow will be critical in determining its therapeutic potential and selectivity, with a particular focus on its possible role as a Wnt/TNIK signaling pathway inhibitor.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the heterocyclic compound 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and its synthetic precursors, 2-amino-5-bromophenol and 6-bromobenzo[d]oxazol-2(3H)-one. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this analysis is built upon the established biological profiles of the broader benzoxazolone class of molecules and related brominated heterocyclic structures.
Introduction
Benzoxazolone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties. These activities include antimicrobial, antifungal, cytotoxic, anti-inflammatory, and analgesic effects. The introduction of a bromine atom and a methyl group to the benzoxazolone scaffold, as in this compound, is anticipated to modulate its biological profile, potentially enhancing its potency and selectivity. This guide explores the hypothesized progression of biological activity from the initial precursor to the final methylated product.
Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step process. The initial precursor, 2-amino-5-bromophenol, undergoes cyclization to form the intermediate, 6-bromobenzo[d]oxazol-2(3H)-one. This intermediate is then methylated to yield the final product. Understanding this synthetic route is crucial for comparing the structural and functional evolution of these compounds.
Caption: Synthetic route to this compound.
Comparative Biological Activity
Based on structure-activity relationships observed in related compounds, a hypothetical comparison of the antimicrobial and cytotoxic activities is presented below. It is postulated that the antimicrobial and cytotoxic activities may increase with the complexity of the molecule, from the simple aminophenol precursor to the cyclized and subsequently methylated benzoxazolone. The addition of the bromine atom is often associated with enhanced biological activity.
Antimicrobial Activity
The benzoxazolone core is known to exhibit antimicrobial properties. The following table provides a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal strains. Lower MIC values indicate higher antimicrobial potency.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 2-amino-5-bromophenol | >512 | >512 | >512 |
| 6-bromobenzo[d]oxazol-2(3H)-one | 128 | 256 | 128 |
| This compound | 64 | 128 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
| Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for this class of compounds. Actual experimental values may vary. |
Cytotoxic Activity
Benzoxazolone derivatives have also been investigated for their potential as anticancer agents. The following table illustrates a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values against human cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound | MCF-7 (Breast Cancer) (IC50, µM) | A549 (Lung Cancer) (IC50, µM) |
| 2-amino-5-bromophenol | >100 | >100 |
| 6-bromobenzo[d]oxazol-2(3H)-one | 50 | 75 |
| This compound | 25 | 40 |
| Doxorubicin (Control) | 0.5 | 1 |
| Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for this class of compounds. Actual experimental values may vary. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to generate the comparative data presented above.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[1][2][3][4]
1. Preparation of Bacterial/Fungal Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension is then diluted to the final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]
2. Preparation of Test Compounds:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
A two-fold serial dilution of each compound is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[1][4]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6][7]
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
The culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[6]
4. Solubilization of Formazan:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[6]
5. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
6. Calculation of IC50:
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways
While the precise mechanisms of action for this compound are yet to be elucidated, related benzoxazolone and benzothiazole derivatives have been shown to exert their cytotoxic effects through various signaling pathways. A plausible mechanism could involve the induction of apoptosis (programmed cell death).
Caption: A potential signaling pathway for cytotoxicity.
Conclusion
This guide provides a framework for comparing the biological activities of this compound and its precursors. Although the presented quantitative data is hypothetical, it is based on established principles of medicinal chemistry and the known bioactivities of the benzoxazolone scaffold. The provided experimental protocols offer a clear path for researchers to conduct their own investigations and generate empirical data. Further studies are warranted to fully elucidate the biological profile and mechanism of action of this promising compound and its derivatives.
References
- 1. protocols.io [protocols.io]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. Lacking extensive characterization, this compound is postulated to act as an inhibitor of histone methyltransferases, a class of enzymes crucial in epigenetic regulation. This hypothesis is predicated on the activity of similar benzo[d]oxazol-2(3H)-one derivatives which have been identified as potent and selective small-molecule inhibitors of the chromodomain protein CDYL, a key reader of histone methylation marks.[1]
To illustrate the validation process, this guide will compare the hypothetical attributes of this compound with a well-characterized histone methyltransferase inhibitor, GSK343, which selectively targets EZH2.[2][3][4][5][6] The experimental data presented for this compound is putative and serves to model the expected outcomes of a successful validation campaign.
Comparative Analysis of Small Molecule Inhibitors
The following table summarizes the known characteristics of GSK343 against the projected properties of this compound, based on its structural similarity to known CDYL inhibitors.
| Feature | This compound (Hypothetical) | GSK343 (Established EZH2 Inhibitor) |
| Target | Chromodomain Protein CDYL (or associated methyltransferase complex) | Enhancer of Zeste Homolog 2 (EZH2) |
| Mechanism of Action | Competitive inhibition of methylated histone binding or enzymatic activity of an associated writer enzyme. | S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[2] |
| Cellular Effect | De-repression of target genes regulated by CDYL-containing complexes, leading to alterations in cellular phenotype. | Inhibition of H3K27 trimethylation, leading to the upregulation of EZH2 target genes and induction of apoptosis in cancer cells.[2][6] |
| Potency (IC50) | To be determined (TBD) | 4 nM (cell-free assay)[5] |
| Selectivity | TBD (High selectivity for CDYL over other chromodomain proteins is predicted based on analogs). | >1000-fold selective over other histone methyltransferases, with 60-fold selectivity over EZH1.[5] |
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesis that this compound exerts its effect through the inhibition of a specific target protein, site-directed mutagenesis is a powerful tool. By introducing specific mutations into the putative target protein, researchers can assess how these changes affect the binding and activity of the compound.
Site-Directed Mutagenesis Protocol
This protocol outlines the general steps for introducing a point mutation into the gene encoding the target protein (e.g., CDYL or an associated methyltransferase).
-
Primer Design :
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center.
-
Primers should have a melting temperature (Tm) of ≥78°C.
-
A minimum GC content of 40% is recommended, with the primers terminating in one or more C or G bases.
-
-
Mutagenic PCR :
-
Prepare a PCR reaction containing:
-
5-50 ng of template plasmid DNA (containing the wild-type target gene)
-
125 ng of each mutagenic primer
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
-
Perform thermal cycling with the following general parameters:
-
Initial Denaturation: 95°C for 2 minutes
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
-
DpnI Digestion :
-
Following PCR, add DpnI restriction enzyme to the reaction mixture.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation :
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Plate the transformed cells on selective agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Verification :
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation through DNA sequencing.
-
Cell-Based Assays for Functional Validation
Once the mutant protein is expressed in a suitable cell line, its interaction with this compound can be compared to the wild-type protein using a variety of assays:
-
Co-immunoprecipitation (Co-IP) : To assess if the mutation disrupts the binding of the compound to the target protein.
-
Cellular Thermal Shift Assay (CETSA) : To measure changes in the thermal stability of the target protein upon compound binding, comparing wild-type and mutant forms.
-
Reporter Gene Assay : To quantify the transcriptional activity of downstream target genes and determine if the mutation abrogates the effect of the compound.
-
Chromatin Immunoprecipitation (ChIP) : To examine the recruitment of the target protein to specific gene promoters and how this is affected by the compound in cells expressing wild-type versus mutant protein.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating the mechanism of action and the hypothetical signaling pathway affected by this compound.
References
- 1. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK343 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound, as a brominated organic compound, falls under the category of halogenated organic waste.[2] It is critical to segregate this waste stream from non-halogenated organic and other types of chemical waste to ensure proper treatment and disposal, which is often incineration at a regulated facility.[2][3]
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3][4]
-
Never mix halogenated compounds with non-halogenated solvents, strong acids or bases, heavy metals, or other incompatible waste streams.[3][5]
2. Preparing the Waste Container:
-
Use a compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[3][6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[3][4]
-
The label must clearly identify the contents, including the full chemical name "this compound" and any other halogenated solvents used.[4] Maintain a running list of constituents and their approximate percentages.[5]
3. Transferring the Waste:
-
Conduct all transfers of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.[3]
-
For solid this compound, carefully transfer the powder into the designated waste container, avoiding the generation of dust.
-
If the compound is in solution, pour the liquid waste carefully into the container.
-
Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.
4. Decontaminating Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate is also considered hazardous and must be collected in the designated "Halogenated Organic Waste" container.
-
After triple-rinsing, deface the label on the original container and dispose of it as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.
5. Storage and Collection:
-
Keep the halogenated waste container tightly sealed when not in use.[3][4]
-
Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials.[3][4]
-
Ensure the waste container is within secondary containment to prevent the spread of material in case of a leak.
-
Once the container is full or ready for pickup, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Spill Management
In the event of a small spill, it can be managed by trained personnel.
-
Wear the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[6]
-
Contain the spill and absorb it with an inert material, such as vermiculite or sand.
-
Collect the absorbent material into a sealed, labeled bag or container for disposal as halogenated waste.[3]
-
For large spills, evacuate the area and contact your institution's emergency response team.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. The following protocols are based on safety data for structurally related oxazolone compounds and are intended to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar oxazolone compounds, this compound is anticipated to present hazards including potential skin and eye irritation, and may cause allergic skin reactions.[1][2][3] Harmful effects may also occur if the compound is swallowed or inhaled.[2][3] Therefore, strict adherence to the prescribed PPE protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, irritation, and potential allergic reactions.[3] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[2][3] |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemically resistant apron is recommended. | To minimize skin exposure and prevent contamination of personal clothing.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][3] | To prevent inhalation of the compound, which may be harmful.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment when handling this compound.
Pre-Operational Checks
-
Verify Equipment: Ensure all necessary PPE is available and in good condition.
-
Fume Hood: Confirm that the chemical fume hood is functioning correctly.
-
Emergency Access: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Review Protocol: All personnel involved must review and understand this handling and disposal protocol before commencing work.
Step-by-Step Handling Procedure
-
Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to control dust and vapors.[4]
-
Weighing and Transfer: When weighing and transferring the compound, do so carefully to avoid generating dust. Use appropriate tools (e.g., spatula, weighing paper).
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[5]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6]
Disposal Plan: Waste Management and Decontamination
Proper management of waste is essential to prevent environmental contamination and further exposure.
Waste Segregation and Collection
-
Designated Waste Container: Due to its bromine content, this compound and any materials contaminated with it are classified as halogenated organic waste.[4] All waste must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4][5]
-
Solid Waste: Place contaminated solid materials, such as gloves, weighing paper, and pipette tips, into a sealed bag before disposing of them in the solid halogenated organic waste container.[4]
-
Liquid Waste: Collect any rinsate from decontaminated glassware or solutions containing the compound in a designated liquid "Halogenated Organic Waste" container.[4]
-
Prohibition: Do not dispose of this compound or its waste down the drain or in regular trash.[4]
Final Disposal
-
Professional Disposal: The final disposal of the halogenated organic waste must be carried out by a licensed and approved professional waste disposal service.[4][5]
-
Preferred Method: The recommended method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to effectively destroy the organic molecule and remove hazardous byproducts.[4]
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully absorb the material with an inert substance like vermiculite or sand, avoiding dust generation.
-
Collect: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
Experimental Workflow Visualization
The following diagram illustrates the key procedural steps for safely handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
